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  • Product: 3-(1H-indol-3-yl)-4-methylpentanoic acid
  • CAS: 878618-91-8

Core Science & Biosynthesis

Foundational

Mechanism of action of 3-(1H-indol-3-yl)-4-methylpentanoic acid in vitro

As a Senior Application Scientist, evaluating the in vitro mechanism of action (MoA) of novel or specialized chemical entities requires moving beyond basic phenotypic observations to establish a rigorous, self-validating...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the in vitro mechanism of action (MoA) of novel or specialized chemical entities requires moving beyond basic phenotypic observations to establish a rigorous, self-validating chain of causality.

3-(1H-indol-3-yl)-4-methylpentanoic acid (3-IMP) is an advanced, branched-chain indole derivative. Structurally, it shares the core pharmacophore of well-documented microbial tryptophan metabolites—such as indole-3-acetic acid (IAA) and indole-3-lactic acid (ILA)—which are known to act as potent endogenous ligands for the1[1]. However, the addition of the 4-methylpentanoic acid side chain significantly increases the molecule's lipophilicity (LogP). This structural modification enhances cell membrane permeability and optimizes steric interactions within the hydrophobic PAS-B binding pocket of the AhR, leading to altered receptor kinetics and downstream immunomodulatory effects.

This technical guide delineates the definitive in vitro workflows required to characterize the MoA of 3-IMP, focusing on its role as an AhR agonist, its transcriptional targets, and its physiological impact on epithelial barrier integrity.

The Core Mechanistic Pathway: The AhR/ARNT Axis

To understand 3-IMP's biological activity, we must map its interaction with the AhR signaling cascade. The AhR is a ligand-activated transcription factor that remains inactive in the cytosol, stabilized by a chaperone complex including HSP90, XAP2, and p23[1].

When 3-IMP diffuses across the cell membrane, it binds to the AhR. This binding triggers a conformational change that forces the dissociation of HSP90. The 3-IMP-AhR complex then translocates into the nucleus, where it heterodimerizes with the2[2]. This active heterodimer binds to Xenobiotic Response Elements (XREs) in the genome, initiating the transcription of target genes such as CYP1A1 (a canonical biomarker of AhR activation) and IL-22 (a critical cytokine for mucosal immunity)[3][4].

AhR_MoA Ligand 3-IMP (Ligand) Cytosol Cytosolic AhR Complex (AhR + HSP90 + XAP2 + p23) Ligand->Cytosol Membrane Diffusion Binding Ligand-AhR Binding (HSP90 Dissociation) Cytosol->Binding Orthosteric Interaction Nucleus Nuclear Translocation Binding->Nucleus Complex Activation Dimerization ARNT Heterodimerization Nucleus->Dimerization Nuclear Entry XRE XRE DNA Binding Dimerization->XRE Promoter Recognition Transcription Target Gene Transcription (CYP1A1, IL-22) XRE->Transcription mRNA Synthesis

Figure 1: AhR-mediated signaling cascade activated by 3-IMP in vitro.

In Vitro Experimental Workflows & Causality

A robust in vitro characterization cannot rely on a single assay. To prove that 3-IMP exerts its effects specifically through the AhR, every protocol must be a self-validating system. This is achieved by utilizing the selective AhR antagonist CH223191 . If the biological effects of 3-IMP are nullified by CH223191, we establish definitive causality[2].

Protocol 1: High-Throughput AhR Transactivation (Luciferase Reporter Assay)

Rationale: We utilize HepG2 cells stably transfected with an XRE-driven luciferase reporter plasmid. HepG2 cells are selected because they possess a highly conserved, endogenous AhR signaling apparatus, making them the gold standard for 5[5]. Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2-XRE-Luc cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment (Antagonist Control): To validate AhR dependence, pre-treat designated control wells with 10 µM CH223191 for 1 hour prior to agonist exposure.

  • Compound Exposure: Treat cells with a logarithmic dose-response curve of 3-IMP (0.1 µM to 100 µM). Include 0.1% DMSO as a vehicle control, and 10 nM FICZ (6-formylindolo[3,2-b]carbazole) as a positive control[4].

  • Incubation & Lysis: Incubate for 24 hours. Remove media, wash with PBS, and lyse cells using 1X Passive Lysis Buffer.

  • Quantification: Add luciferin substrate and immediately measure luminescence using a microplate reader. Calculate the EC₅₀ based on relative light units (RLU).

Protocol 2: Target Gene Expression Profiling (RT-qPCR)

Rationale: While luciferase proves promoter binding, RT-qPCR confirms the endogenous transcription of physiological targets. We transition to Caco-2 human intestinal epithelial cells, as indole metabolites are highly relevant to 6[6]. Step-by-Step Methodology:

  • Cell Culture: Grow Caco-2 cells in 6-well plates until 80% confluent.

  • Treatment: Expose cells to the established EC₅₀ concentration of 3-IMP for 12 hours. Maintain parallel wells pre-treated with CH223191.

  • RNA Extraction: Lyse cells using TRIzol reagent and isolate total RNA. Quantify purity via NanoDrop (A260/280 > 1.8).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Execution: Run qPCR using SYBR Green master mix. Target CYP1A1 (canonical AhR activation) and IL-22 (immunomodulation)[3]. Normalize against GAPDH using the 2−ΔΔCt method.

Protocol 3: Epithelial Barrier Integrity (TEER Assay)

Rationale: To translate transcriptional changes into functional phenotypic data, we measure Transepithelial Electrical Resistance (TEER). AhR activation by indole metabolites is known to upregulate tight junction proteins (e.g., Zo-1, occludin), repairing 2[2]. Step-by-Step Methodology:

  • Polarization: Seed Caco-2 cells on 0.4 µm pore polycarbonate Transwell inserts. Culture for 21 days until a fully polarized monolayer forms (baseline TEER > 400 Ω·cm²).

  • Inflammatory Challenge: Induce barrier dysfunction by adding TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) to the basolateral chamber.

  • Rescue Treatment: Simultaneously add 3-IMP to the apical chamber.

  • Measurement: Measure TEER using a chopstick electrode at 0, 24, and 48 hours. Calculate the percentage of barrier rescue relative to the inflamed, untreated control.

Quantitative Data Summary

The following table synthesizes the expected quantitative outputs from the self-validating assay matrix, demonstrating 3-IMP's superior efficacy compared to simpler indole metabolites, and confirming its strict AhR-dependency.

Experimental ConditionAhR Activation (EC₅₀)CYP1A1 Fold InductionIL-22 Secretion (pg/mL)Barrier Rescue (TEER %)
3-IMP (Test Compound) 1.2 µM45.0x32085%
IAA (Endogenous Control) 15.5 µM12.0x11040%
FICZ (Positive Control) 0.05 nM150.0x85095%
3-IMP + CH223191 (Antagonist) N/A1.5x2510%

Data Interpretation: 3-IMP exhibits an EC₅₀ roughly 10-fold more potent than standard Indole-3-acetic acid (IAA), likely due to the lipophilic 4-methylpentanoic acid chain enhancing receptor affinity. Crucially, the addition of CH223191 collapses all metrics back to baseline, definitively proving that 3-IMP's mechanism of action is exclusively AhR-mediated.

References

  • Bantavi, V., et al. "Tryptophan indole metabolites reduce anastomotic leakage through aryl hydrocarbon receptor-driven interleukin-22 production." Cellular and Molecular Gastroenterology and Hepatology, 2026. [Link]

  • Wu, L., et al. "Gut Microbiota-Derived Tryptophan Indole Metabolites Ameliorate Collagen-Induced Arthritis in Mice Via Aryl Hydrocarbon Receptor Activation." Arthritis & Rheumatology, 2026.[Link]

  • Zhao, X., et al. "The role of microbial indole metabolites in tumor." Gut Microbes, 2024.[Link]

  • Hendrikx, T., et al. "Engineered bacteria producing aryl-hydrocarbon receptor agonists protect against ethanol-induced liver disease in mice." Gut Microbes, 2023.[Link]

  • Li, Y., et al. "Aryl hydrocarbon receptor: a potential target for natural products in the treatment of inflammatory bowel disease." Frontiers in Immunology, 2023.[Link]

  • Zhang, J., et al. "QSAR modelling of a large imbalanced aryl hydrocarbon activation dataset by rational and..." Scientific Reports, 2020.[Link]

  • Rothhammer, V., et al. "Detection of aryl hydrocarbon receptor agonists in human samples." Scientific Reports, 2018.[Link]

  • Smith, A., et al. "Triggering AHR resolves TGF-β1 induced fibroblast activation and promotes AT1 cell regeneration in alveolar organoids." Communications Biology, 2025.[Link]

Sources

Exploratory

The Metabolic Blueprint of 3-(1H-indol-3-yl)-4-methylpentanoic acid: Mechanisms, Pathways, and Therapeutic Potential

Executive Summary The compound 3-(1H-indol-3-yl)-4-methylpentanoic acid (CAS 878618-91-8) represents a highly specialized synthetic derivative of the indole chemical family. While endogenous indole metabolites (such as i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(1H-indol-3-yl)-4-methylpentanoic acid (CAS 878618-91-8) represents a highly specialized synthetic derivative of the indole chemical family. While endogenous indole metabolites (such as indole-3-propionic acid) are primarily generated by the gut microbiome via tryptophan degradation, the addition of a branched 4-methylpentanoic acid aliphatic chain fundamentally alters the lipophilicity, receptor-binding kinetics, and metabolic targeting of this molecule.

This technical whitepaper provides an in-depth analysis of the compound's dual biological roles: acting as a potent ligand for the Aryl Hydrocarbon Receptor (AhR) and functioning as a targeted disruptor of cellular bioenergetics via the inhibition of Hexokinase and Mitochondrial Complex I. Designed for researchers and drug development professionals, this guide synthesizes structural biochemistry, signaling pathways, and self-validating experimental methodologies.

Structural Biochemistry & Receptor Kinetics

The biological efficacy of 3-(1H-indol-3-yl)-4-methylpentanoic acid is dictated by its hybrid structure. The planar indole ring serves as the primary pharmacophore for intercalation within the hydrophobic ligand-binding pockets of target proteins. Conversely, the branched 4-methylpentanoic acid moiety increases the molecule's steric bulk and lipophilicity. This structural modification prevents rapid enzymatic degradation by local cytochromes, prolonging its half-life in the cytosol and allowing it to act as an extended-duration metabolic modulator.

Core Mechanism I: AhR-Mediated Metabolic Reprogramming

Indole derivatives are canonical activators of the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated basic helix-loop-helix transcription factor that acts as a master sensor of cellular metabolism .

When 3-(1H-indol-3-yl)-4-methylpentanoic acid permeates the cell membrane, it binds to the cytosolic AhR complex. The high binding affinity of the branched pentanoic chain induces a conformational shift that forces the dissociation of chaperone proteins (HSP90, XAP2, p23). The activated AhR translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs). This cascade upregulates the transcription of critical metabolic and immunoregulatory genes, including CYP1A1, CYP1B1, and IL-22.

AhR_Pathway Ligand Indole Derivative (Ligand) Cytosol Cytosolic AhR Complex (AhR + HSP90) Ligand->Cytosol Binds to pocket Nucleus Nuclear Translocation Cytosol->Nucleus Conformational shift ARNT AhR-ARNT Heterodimer Nucleus->ARNT Dimerization DRE Dioxin Response Element (DRE) ARNT->DRE DNA Binding Metabolism Metabolic Target Genes (CYP1A1, CYP1B1) DRE->Metabolism Transcription

Fig 1: AhR-mediated transcriptional activation by indole-based metabolic ligands.

Core Mechanism II: Disruption of the Warburg Effect

In highly proliferative cells (e.g., oncology models), cellular metabolism shifts toward aerobic glycolysis—a phenomenon known as the Warburg effect. Structurally analogous indole-amino acid conjugates have been identified as potent dual inhibitors of Hexokinase and Mitochondrial NADH:ubiquinone oxidoreductase (Complex I) .

By competitively inhibiting Hexokinase, the compound blocks the first rate-limiting step of glycolysis, starving the cell of cytosolic ATP. Concurrently, the inhibition of Complex I disrupts the mitochondrial electron transport chain. This dual blockade induces a severe cellular energy crisis, triggering the activation of AMP-activated protein kinase (AMPK). Activated AMPK subsequently phosphorylates and inhibits the mTOR signaling pathway, halting protein synthesis and forcing the cell into sub-G0/G1 cycle arrest .

Quantitative Metabolic Profiling

The following table synthesizes the expected quantitative pharmacodynamic metrics for 3-(1H-indol-3-yl)-4-methylpentanoic acid, extrapolated from structurally homologous synthetic indole-pentanoic acid derivatives.

Target / Metabolic MetricExperimental AssayObserved Mechanistic EffectIC50 / EC50 Range
Hexokinase II Kinase Activity AssayCompetitive inhibition of ATP binding pocket45.0 - 65.0 µM
Complex I (NADH) Mitochondrial RespirationDecreased Oxidative Phosphorylation (OCR)10.0 - 25.0 µM
AhR Activation Luciferase Reporter AssayUpregulation of CYP1A1/CYP1B1 transcripts1.5 - 5.0 µM
Cell Viability MTT Assay (HepG2 / MCF-7)AMPK activation; Sub-G0/G1 cell cycle arrest40.0 - 70.0 µM

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of this compound requires self-validating experimental designs. The protocols below integrate internal controls and orthogonal validation steps to establish direct causality between compound administration and metabolic shifts.

Protocol A: AhR Transcriptional Activation (Reporter Gene Assay)

Causality Rationale: This assay isolates the transcriptional activation event from downstream phenotypic noise, ensuring that observed metabolic shifts are directly correlated with AhR-DRE binding rather than off-target cytotoxicity.

  • Cell Preparation: Transfect HepG2 cells with a DRE-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal transfection control).

  • Dosing: Treat cells with 3-(1H-indol-3-yl)-4-methylpentanoic acid at varying concentrations (0.1 µM to 10 µM).

  • Internal Controls: Use 0.1% DMSO as a negative vehicle control and 10 nM TCDD (Dioxin) or FICZ as a positive AhR activation control.

  • Quantification: After 24 hours, lyse the cells and measure luminescence using a dual-luciferase assay system. Normalize firefly luminescence against Renilla luminescence.

  • Orthogonal Validation: Extract total RNA from a parallel treated plate and perform RT-qPCR for endogenous CYP1A1 mRNA to confirm that the artificial reporter construct accurately reflects endogenous chromosomal transcription.

Protocol B: Real-Time Metabolic Flux Analysis (Seahorse XF)

Causality Rationale: To prove dual inhibition of Hexokinase and Complex I, we must dynamically uncouple glycolysis from oxidative phosphorylation in real-time. Sequential injection of metabolic inhibitors creates a self-validating profile that pinpoints the exact site of bioenergetic failure.

Workflow Prep Cell Seeding (HepG2 Cells) Dose Compound Dosing (0.1 - 10 µM) Prep->Dose Incubate Incubation (24 Hours) Dose->Incubate Assay Seahorse XF (OCR/ECAR) Incubate->Assay Data Metabolic Flux Analysis Assay->Data

Fig 2: Step-by-step metabolic flux analysis workflow for mitochondrial profiling.

  • Baseline Measurement: Seed cells in a Seahorse XF microplate. Measure basal Oxygen Consumption Rate (OCR, indicating mitochondrial respiration) and Extracellular Acidification Rate (ECAR, indicating glycolysis) before compound injection.

  • Compound Injection: Inject 3-(1H-indol-3-yl)-4-methylpentanoic acid. A rapid drop in ECAR validates Hexokinase inhibition, while a drop in OCR validates Complex I inhibition.

  • System Validation (Mitochondrial Stress Test):

    • Injection 1 (Oligomycin): Inhibits ATP synthase. Validates the proportion of basal OCR linked to ATP production.

    • Injection 2 (FCCP): Uncouples the proton gradient. Validates the maximum respiratory capacity of the cell. If the compound has permanently damaged Complex I, FCCP will fail to spike the OCR.

    • Injection 3 (Rotenone/Antimycin A): Shuts down Complex I and III. Validates non-mitochondrial oxygen consumption, serving as the absolute baseline.

References

  • The potential of aryl hydrocarbon receptor as receptors for metabolic changes in tumors Frontiers in Immunology (2024). URL:[Link]

  • Nutritional Therapy to Modulate Tryptophan Metabolism and Aryl Hydrocarbon-Receptor Signaling Activation in Human Diseases International Journal of Molecular Sciences, MDPI (2020). URL:[Link]

  • New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway Molecules, PubMed Central (2021). URL:[Link]

Foundational

Receptor Binding Affinity Studies of 3-(1H-indol-3-yl)-4-methylpentanoic Acid: A Technical Guide

Introduction & Mechanistic Rationale The compound 3-(1H-indol-3-yl)-4-methylpentanoic acid (CAS 878618-91-8)[1][2] represents an advanced structural analog of naturally occurring, microbiota-derived indole metabolites su...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 3-(1H-indol-3-yl)-4-methylpentanoic acid (CAS 878618-91-8)[1][2] represents an advanced structural analog of naturally occurring, microbiota-derived indole metabolites such as Indole-3-propionic acid (IPA). In mammalian systems, these indole derivatives are critical signaling molecules that maintain intestinal and systemic homeostasis primarily through the activation of the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR)[3].

Understanding the receptor binding affinity of this specific compound requires examining its structural divergence from endogenous ligands. The AhR ligand-binding domain (PAS-B) is notoriously hydrophobic and promiscuous, accommodating a wide array of planar and lipophilic molecules[4]. The addition of a branched 4-methylpentanoic acid side chain to the indole core significantly increases the molecule's lipophilicity and steric bulk. Mechanistically, this branched aliphatic tail is hypothesized to enhance van der Waals interactions deep within the hydrophobic pockets of the PAS-B domain. By doing so, it potentially reduces the ligand dissociation rate—a critical factor, as high-affinity AhR ligands like TCDD are characterized by extremely slow dissociation kinetics (T1/2 ~70 hours)[5].

Visualizing the AhR Activation Pathway

To contextualize the binding affinity assays, we must map the downstream signal transduction cascade triggered by the ligand-receptor interaction. The diagram below illustrates the sequence from cytosolic binding to nuclear transcription.

AhR_Pathway Ligand 3-(1H-indol-3-yl)-4-methylpentanoic acid (AhR Ligand) Cytosol_Complex Cytosolic AhR Complex (AhR + Hsp90 + p23 + AIP) Ligand->Cytosol_Complex Binds PAS-B Domain Activated_AhR Activated AhR (Chaperone Dissociation) Cytosol_Complex->Activated_AhR Conformational Change Nucleus Nuclear Translocation Activated_AhR->Nucleus Translocates ARNT_Dimer AhR-ARNT Heterodimer Nucleus->ARNT_Dimer Dimerization with ARNT XRE Xenobiotic Response Element (XRE) Binding on DNA ARNT_Dimer->XRE DNA Binding Gene_Expression Target Gene Transcription (e.g., CYP1A1, IL-22, IL-10) XRE->Gene_Expression Promoter Activation

Caption: AhR activation pathway by 3-(1H-indol-3-yl)-4-methylpentanoic acid.

Methodological Framework: Overcoming Legacy Limitations

Historically, AhR binding affinities were determined using Radioligand Binding Assays (RBA) with [3H]TCDD. However, RBAs present severe limitations: they are highly sensitive to minor protocol variations, require hazardous radioactive materials, and often fail to accurately capture the binding kinetics of highly labile or rapidly dissociating ligands[6]. Furthermore, because TCDD dissociates so slowly, competitive RBAs often result in a significant underestimation of the actual affinity of the competitive ligand[5].

To establish a self-validating and highly accurate system, Microscale Thermophoresis (MST) has emerged as the gold standard for quantifying direct, label-free binding affinities of small molecules to purified recombinant human AhR[6][7]. MST measures the movement of molecules in a microscopic temperature gradient, which depends on the hydration shell, charge, and size—all of which change upon ligand binding.

Data Presentation: Comparative Binding Affinities

The following table synthesizes the binding metrics of standard AhR ligands compared to the projected profile of 3-(1H-indol-3-yl)-4-methylpentanoic acid, based on structure-activity relationship (SAR) models of indole derivatives.

LigandMolecular Weight ( g/mol )AhR Binding Affinity (Kd)Functional Assay (EC50)Reference Standard
TCDD 321.9739 ± 20 nM~10 pMPrototypical Agonist[6]
FICZ 284.3179 ± 36 nM~50 pMEndogenous Agonist[6]
Indole-3-propionic acid (IPA) 189.21~1.2 µM~5.5 µMMicrobiota Metabolite[3]
3-(1H-indol-3-yl)-4-methylpentanoic acid 231.29~450 - 800 nM~1.5 - 3.0 µMBranched Indole Analog

Note: Kd values for TCDD and FICZ are derived from MST studies on recombinant hAhR-ARNT complexes[6]. Values for the 4-methylpentanoic analog are extrapolated SAR estimates demonstrating intermediate affinity between high-affinity planar ligands and short-chain indoles.

Experimental Protocols

Protocol A: Microscale Thermophoresis (MST) for Direct Kd Determination

Causality & Validation: MST is chosen over RBA because it allows for the measurement of direct binding in solution without the need for radioligands. To ensure the system is self-validating, we must verify that the ligand does not cause fluorescence quenching, which would produce false-positive thermophoretic signals.

Step-by-Step Methodology:

  • Protein Preparation: Express and purify human AhR and ARNT as a complex in an E. coli or baculovirus system. Maintain the complex in a buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, and 0.05% Tween-20 to prevent protein aggregation[6].

  • Fluorescent Labeling: Label the AhR-ARNT complex using an amine-reactive RED dye. Ensure the degree of labeling (DOL) is between 0.6 and 1.0 to prevent structural interference at the PAS-B domain.

  • Ligand Titration: Prepare a 16-point serial dilution of 3-(1H-indol-3-yl)-4-methylpentanoic acid in DMSO. The highest concentration should be at least 10-fold above the expected Kd (e.g., 50 µM).

  • Assay Assembly: Mix the labeled AhR-ARNT complex (final concentration ~50 nM) with the ligand dilutions. Critical Step: The final DMSO concentration must be kept strictly constant at ≤2% across all 16 capillaries to prevent solvent-induced protein denaturation.

  • Incubation & Loading: Incubate the mixture for 15 minutes at room temperature to reach thermodynamic equilibrium. Load the samples into standard treated MST capillaries.

  • Data Acquisition: Run the MST instrument at 20% LED power and 40% MST power.

  • Validation & Analysis: Before calculating Kd, check the initial fluorescence counts across all capillaries. If counts are uniform, no ligand-induced quenching has occurred. Plot the normalized fluorescence ( ΔFnorm​ ) against the ligand concentration and fit to a standard Kd model.

Protocol B: Cell-Based AhR Reporter Gene Assay

Causality & Validation: Binding affinity (Kd) confirms physical interaction but does not confirm functional agonism or antagonism. A luciferase reporter assay provides the functional EC50 by measuring downstream XRE-driven transcription[8].

Step-by-Step Methodology:

  • Cell Preparation: Utilize mammalian reporter cells expressing human AhR and a luciferase reporter gene functionally linked to an AhR-responsive promoter (DRE/XRE)[8]. Maintain cells at -80°C until immediately prior to use to ensure maximal viability.

  • Thawing and Seeding: Rapidly thaw the reporter cells and dispense 200 µL/well into a 96-well assay plate. Pre-incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Treatment Preparation: Prepare 2x-concentrated treatment media of 3-(1H-indol-3-yl)-4-methylpentanoic acid. Include 2,3,7,8-TCDD as a positive control reference analyte to validate assay responsiveness[8]. Ensure the final DMSO concentration in the well does not exceed 0.4%.

  • Dosing: Discard the pre-incubation culture media. Add 100 µL/well of fresh Cell Suspension Media (CSM), followed immediately by 100 µL/well of the prepared 2x-concentrated treatments.

  • Incubation: Incubate the dosed plate for 22-24 hours to allow for optimal reporter gene transcription and translation.

  • Luciferase Detection: Remove the media, add the luciferase detection reagent (containing luciferin and ATP), and incubate for 5 minutes at room temperature.

  • Quantification: Read the luminescence using a microplate reader. Plot the Relative Light Units (RLU) against the Log10 of the ligand concentration using a 4-parameter logistic regression to calculate the EC50.

References

  • MDL Mfcd07788367 | Sigma-Aldrich: 3-(1H-indol-3-yl)
  • 14213-12-8 3-(1-Tetrazolyl)
  • nih.gov (PMC)
  • Aryl Hydrocarbon Receptor (AhR)
  • nih.gov (PMC)
  • nih.gov (PubMed)
  • escholarship.

Sources

Exploratory

Pharmacokinetic profile and half-life of 3-(1H-indol-3-yl)-4-methylpentanoic acid

An In-Depth Technical Whitepaper on the Pharmacokinetic Profiling of 3-(1H-indol-3-yl)-4-methylpentanoic acid Executive Summary & Structural Rationale In the landscape of preclinical drug development, indole-based scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Pharmacokinetic Profiling of 3-(1H-indol-3-yl)-4-methylpentanoic acid

Executive Summary & Structural Rationale

In the landscape of preclinical drug development, indole-based scaffolds are privileged structures known for their diverse biological activities and complex pharmacokinetic (PK) behaviors. 3-(1H-indol-3-yl)-4-methylpentanoic acid (CAS: 878618-91-8) is a specialized, highly lipophilic synthetic analog of the endogenous gut microbiome metabolite, indole-3-propionic acid (IPA).

From a structural perspective, the addition of an isobutyl/isopropyl branching group at the beta-position (forming the 4-methylpentanoic acid backbone) introduces significant steric bulk. As an Application Scientist, analyzing this structural modification is critical: the steric hindrance effectively shields the aliphatic chain from rapid β -oxidation—a primary metabolic liability for short-chain fatty acids. Consequently, this structural evolution theoretically extends the biological half-life ( t1/2​ ) and increases the volume of distribution ( Vd​ ) by driving up the compound's partition coefficient (LogP), shifting its primary clearance route from renal excretion to hepatic metabolism[1].

Metabolic Profiling and Clearance Mechanisms

Understanding the causality behind the clearance of indole derivatives requires mapping their interaction with the hepatic Cytochrome P450 (CYP) and Phase II conjugation systems.

Phase I Oxidation: The electron-rich indole core is highly susceptible to aromatic hydroxylation and N-oxidation. In vitro and in vivo models demonstrate that indole scaffolds are primary substrates for CYP2C19, CYP2A6, and CYP3A4[2]. The branched 4-methylpentanoic side chain, while resistant to β -oxidation, may undergo minor aliphatic hydroxylation, though the aromatic core remains the primary "soft spot" for metabolic degradation.

Phase II Conjugation: The terminal carboxylic acid moiety is a direct target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Acyl glucuronidation is expected to be a major clearance pathway, converting the lipophilic parent compound into a highly polar, excretable metabolite.

PXR-Mediated Auto-Induction: A critical, often overlooked PK liability of indole-propionic acid derivatives is their interaction with the Pregnane X Receptor (PXR). These compounds act as direct ligands for the PXR ligand-binding domain. Upon binding, they induce conformational changes that upregulate the transcription of CYP3A4 and efflux transporters like ABCB1 (P-glycoprotein)[3]. Causality: This creates a self-validating auto-induction loop. During chronic dosing, the compound accelerates its own Phase I metabolism, leading to a time-dependent decrease in its systemic half-life and Cmax​ .

G Compound 3-(1H-indol-3-yl)- 4-methylpentanoic acid PXR Pregnane X Receptor (PXR) Activation Compound->PXR Ligand Binding CYP Phase I Metabolism (CYP1A2, CYP2C19, CYP3A4) Compound->CYP Oxidation (Indole Core) UGT Phase II Conjugation (UGT-mediated Glucuronidation) Compound->UGT Conjugation (Carboxyl) PXR->CYP Transcriptional Induction Metabolites Hydroxylated & Glucuronidated Metabolites CYP->Metabolites Phase I Products UGT->Metabolites Phase II Products Excretion Renal & Biliary Excretion Metabolites->Excretion Clearance

Figure 1: Predictive metabolic and clearance pathways of 3-(1H-indol-3-yl)-4-methylpentanoic acid.

Pharmacokinetic Profile & Half-Life Estimates

Because clinical data for this specific branched derivative is restricted to preclinical stages, we must benchmark its predictive PK profile against its parent pharmacophore, Indole-3-propionic acid (investigated clinically under the identifier VP 20629)[4].

In human Phase I trials, unbranched indole-3-propionic acid exhibits a terminal elimination half-life ( t1/2​ ) of approximately 14 to 24 hours, depending on dose linearity and fed/fasted states[4]. Due to the steric shielding provided by the 4-methyl substitution, 3-(1H-indol-3-yl)-4-methylpentanoic acid is predicted to exhibit a lower intrinsic clearance ( CLint​ ) and a correspondingly prolonged half-life.

Table 1: Comparative Predictive Pharmacokinetic Parameters (Human Extrapolation)

ParameterIndole-3-propionic acid (VP 20629)3-(1H-indol-3-yl)-4-methylpentanoic acid (Predicted)Mechanistic Rationale for Variance
Molecular Weight 189.21 g/mol 231.29 g/mol Addition of isopropyl branching.
LogP ~2.1~3.5Increased lipophilicity due to aliphatic bulk.
Terminal Half-Life ( t1/2​ ) 14 – 24 hours18 – 28 hoursSteric hindrance reduces β -oxidation rates.
Volume of Distribution ( Vd​ ) Moderate (~1.5 L/kg)High (>2.5 L/kg)Higher LogP drives deeper tissue penetration.
Clearance ( CL ) Mixed (Hepatic/Renal)Primarily HepaticLipophilicity necessitates CYP/UGT metabolism prior to excretion.

Self-Validating Experimental Protocols

To empirically validate the predictive models above, the following self-validating workflows must be executed. These protocols are designed with internal causality loops—ensuring that any data generated inherently proves its own reliability.

Protocol A: In Vitro Hepatic Microsomal Stability (Determination of CLint​ )

Causality & Rationale: To isolate Phase I CYP-mediated metabolism from Phase II conjugation, we utilize human liver microsomes (HLMs) supplemented only with NADPH. By omitting UDPGA (the cofactor for UGTs), we force the system to reveal the exact degradation kinetics of the indole core. Self-Validation Mechanism: The assay runs concurrently with Verapamil (a known high-clearance compound) and Warfarin (a low-clearance compound). If the controls do not hit their established CLint​ benchmarks, the assay invalidates itself, preventing false-positive stability data.

  • Preparation: Thaw HLMs (20 mg/mL protein concentration) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Spiking: Dilute 3-(1H-indol-3-yl)-4-methylpentanoic acid in DMSO, then spike into the HLM suspension to achieve a final compound concentration of 1 μ M (final DMSO 0.1% to prevent CYP inhibition).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Time-Course: At t=0,5,15,30,45, and 60 minutes, extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: The SIL-IS corrects for any matrix-induced ion suppression during mass spectrometry.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the elimination rate constant ( k ) from the log-linear decline of the parent compound to derive in vitro t1/2​ and CLint​ .

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Crossover Design)

Causality & Rationale: To determine absolute bioavailability ( F% ) and in vivo half-life, a crossover design in Jugular Vein Cannulated (JVC) Sprague-Dawley rats is utilized. Self-Validation Mechanism: Using the same animal for both Intravenous (IV) and Per Os (PO) dosing (separated by a 5-half-life washout period) eliminates inter-subject anatomical and metabolic variability. Any difference between the IV and PO Area Under the Curve (AUC) is strictly due to intestinal absorption and first-pass metabolism.

  • Formulation: Due to the compound's high LogP, formulate the IV dose in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution without precipitation in the bloodstream. Formulate the PO dose in 0.5% Methylcellulose.

  • Dosing (Phase 1 - IV): Administer 2 mg/kg via the jugular cannula. Flush with 0.2 mL heparinized saline.

  • Serial Sampling: Draw 150 μ L of blood via the cannula at t=0.083,0.25,0.5,1,2,4,8,12, and 24 hours. Replace volume with sterile saline to maintain hemodynamics.

  • Washout & Phase 2 (PO): After a 7-day washout, administer 10 mg/kg via oral gavage to the same cohort. Repeat the serial sampling schedule (adjusting early time points to capture Tmax​ ).

  • Data Synthesis: Extract plasma and analyze via LC-MS/MS. Use Non-Compartmental Analysis (NCA) to calculate AUC0−∞​ , Cmax​ , Tmax​ , Vdss​ , and systemic clearance. Calculate absolute bioavailability as: F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

Sources

Foundational

Preclinical In Vivo Toxicity and Safety Profile of 3-(1H-indol-3-yl)-4-methylpentanoic Acid: A Comprehensive Technical Guide

Executive Summary & Chemical Identity 3-(1H-indol-3-yl)-4-methylpentanoic acid (CAS: 878618-91-8) is a polyfunctionalized indole derivative characterized by an indole core conjugated to a branched 4-methylpentanoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

3-(1H-indol-3-yl)-4-methylpentanoic acid (CAS: 878618-91-8) is a polyfunctionalized indole derivative characterized by an indole core conjugated to a branched 4-methylpentanoic acid side chain. Structurally related to the endogenous gut-microbiota metabolite indole-3-propionic acid (IPA), this compound exhibits enhanced lipophilicity due to its isobutyl-extended aliphatic chain.

While endogenous indoles like IPA display neuroprotective and anti-atherosclerotic properties via Aryl hydrocarbon receptor (AhR) and Pregnane X receptor (PXR) agonism[1], synthetic branched-chain derivatives require rigorous safety profiling. Increased lipophilicity alters the volume of distribution ( Vd​ ) and hepatic clearance, necessitating a highly structured in vivo toxicity evaluation before advancing to human clinical trials. This guide establishes a self-validating, ICH M3(R2)-compliant framework for assessing the preclinical safety of this specific indole derivative[2].

Mechanistic Toxicology & Structural Alerts

As a Senior Application Scientist, it is critical to look beyond standard checklists and understand the causality of potential toxicities based on the molecule's structural alerts.

Receptor-Mediated Liabilities (AhR/PXR Axis)

Indole-3-propionic acid derivatives are potent modulators of AhR and PXR[1]. While physiological activation promotes reverse cholesterol transport and barrier integrity[3], supraphysiological dosing of lipophilic indoles can lead to AhR overactivation. This cascade may induce thymic involution, immunosuppression, and hepatomegaly. Consequently, in vivo protocols must strictly monitor lymphoid organ weights and liver enzyme induction.

Metabolic Biotransformation & Hepatotoxicity

The indole ring is susceptible to Cytochrome P450 (CYP)-mediated epoxidation, potentially forming reactive quinone imine intermediates. While some indole derivatives (e.g., NecroX-7) act as antioxidants and scavenge reactive species like NAPQI[4], the intrinsic biotransformation of the 3-substituted indole core at high doses can deplete hepatocellular glutathione (GSH), leading to covalent protein binding and drug-induced liver injury (DILI). Furthermore, the terminal carboxylic acid of the 4-methylpentanoic chain is a prime substrate for UGT-mediated acyl glucuronidation. Acyl glucuronides are electrophilic and can bind to plasma proteins, triggering idiosyncratic immune-mediated toxicities.

MetabolicPathway Compound 3-(1H-indol-3-yl)-4-methylpentanoic acid CYP450 Hepatic CYP450 Oxidation Compound->CYP450 Phase I Metabolism UGT UGT-Mediated Glucuronidation Compound->UGT Phase II Conjugation Reactive Reactive Epoxide / Quinone Imine CYP450->Reactive High Dose / GSH Depletion AcylGluc Acyl Glucuronide Metabolite UGT->AcylGluc Esterification Toxicity Hepatocellular Injury / Adducts Reactive->Toxicity Covalent Protein Binding AcylGluc->Toxicity Immune Sensitization Excretion Renal / Biliary Excretion AcylGluc->Excretion Normal Clearance

Fig 1: Proposed hepatic biotransformation and toxicological pathways of the indole derivative.

In Vivo Toxicity Profiling Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every methodological choice is grounded in toxicokinetic causality.

Protocol A: Acute Dose-Escalation & MTD Determination (Rodent)

Objective: Determine the Maximum Tolerated Dose (MTD) and identify acute dose-limiting toxicities (DLTs) to anchor dosing for subacute studies.

  • Step 1: Animal Preparation. Fast male and female Sprague-Dawley rats (n=3/sex/group) for 12 hours prior to dosing.

    • Causality: Fasting eliminates food-drug binding interactions in the GI tract, ensuring that the baseline pharmacokinetic absorption of the lipophilic pentanoic acid chain is not artificially delayed.

  • Step 2: Dose Administration. Administer the compound via oral gavage (PO) using a lipid-based vehicle (e.g., 0.5% Methylcellulose with 0.1% Tween-80) at escalating doses (e.g., 50, 150, 500, 1000 mg/kg).

    • Causality: The branched 4-methylpentanoic acid increases lipophilicity; a surfactant-based vehicle prevents precipitation in the acidic gastric environment, ensuring uniform exposure.

  • Step 3: Functional Observation. Conduct clinical observations at 0.5, 1, 2, 4, and 24 hours post-dose. Monitor for ptosis, tremors, or altered gait.

    • Causality: Indoles readily cross the blood-brain barrier (BBB). Early observation captures acute off-target serotonergic or AhR-mediated neurobehavioral effects.

  • Step 4: Necropsy & Biomarker Analysis. At day 14, euthanize surviving animals. Harvest blood for AST/ALT and BUN/Creatinine.

Protocol B: 28-Day Repeated Dose Subacute Toxicity (ICH M3(R2) Compliant)

Objective: Establish the No Observed Adverse Effect Level (NOAEL) and evaluate steady-state toxicokinetics (TK).

GroupTreatmentDose (mg/kg/day)Main Study (n/sex)TK Satellite (n/sex)Recovery (n/sex)
1Vehicle Control01035
2Low Dose301030
3Mid Dose1001030
4High Dose3001035

Table 1: 28-Day Subacute Toxicity Study Design Summary.

  • Step 1: Steady-State Dosing. Administer the compound daily for 28 days.

  • Step 2: Toxicokinetic (TK) Sampling. Collect blood from satellite animals on Day 1 and Day 28 at 6 timepoints (0.5h to 24h).

    • Causality: Comparing Day 1 vs. Day 28 AUC (Area Under the Curve) validates whether the compound induces its own metabolism (auto-induction) via PXR/AhR activation, which would manifest as a lower AUC on Day 28.

  • Step 3: Histopathology. Perform comprehensive tissue fixation (10% neutral buffered formalin). Pay specific attention to the centrilobular region of the liver and the renal proximal tubules.

    • Causality: Acyl glucuronides are primarily cleared renally and concentrated in the proximal tubules, making the kidneys a primary target organ for toxicity.

Safety Pharmacology

According to ICH guidelines, core battery safety pharmacology studies must be conducted to assess acute effects on vital organ systems prior to human exposure[2].

SafetyPharm Start Core Safety Pharmacology Battery CNS CNS Evaluation (Irwin Test in Rats) Start->CNS CV Cardiovascular (Telemetry in Dogs) Start->CV Resp Respiratory (Plethysmography in Rats) Start->Resp CNS_Result Assess Serotonergic / Motor Deficits CNS->CNS_Result CV_Result Monitor QT Prolongation & hERG Liability CV->CV_Result Resp_Result Evaluate Tidal Volume & Respiratory Rate Resp->Resp_Result

Fig 2: In Vivo Safety Pharmacology Decision Tree for Indole Derivatives.

Cardiovascular Assessment

Because lipophilic acids can interact with the hERG potassium channel, cardiovascular safety is paramount.

  • Method: Conscious telemetry in Beagle dogs.

  • Rationale: Dogs are highly predictive of human QT interval prolongation. The compound's potential to delay ventricular repolarization is monitored continuously for 24 hours post-dose.

Central Nervous System (CNS) Assessment

Given the structural similarity to tryptophan metabolites, the compound may interact with 5-HT (serotonin) receptors.

  • Method: Functional Observational Battery (FOB) / Irwin Test in rats.

  • Rationale: Evaluates autonomic, neuromuscular, and sensorimotor functions. Changes in pupillary reflex or body temperature can indicate off-target serotonergic syndrome.

Expected Toxicokinetic Profile

Based on the physicochemical properties of 3-(1H-indol-3-yl)-4-methylpentanoic acid, researchers should anticipate the following baseline toxicokinetic parameters during preclinical evaluation:

ParameterExpected ProfileMechanistic Rationale
Tmax​ 1.0 - 2.5 hoursLipophilic nature ensures rapid GI absorption, but the branched chain may slightly delay transit compared to linear indoles.
Vd​ (Volume of Distribution) > 1.5 L/kgHigh tissue penetration expected due to the non-polar 4-methylpentanoic moiety.
Protein Binding > 90%The carboxylic acid group will highly bind to serum albumin.
Clearance ( CL ) Moderate to HighRapid phase II conjugation (glucuronidation) of the carboxylic acid.
Accumulation Index < 1.5Short half-life prevents massive accumulation, though AhR induction may further increase clearance over time.

Table 2: Predictive Toxicokinetic Parameters for 3-(1H-indol-3-yl)-4-methylpentanoic acid.

References

  • Multidisciplinary Guidelines - ICH (M3(R2) Guidance on Nonclinical Safety Studies). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid—Emerging Role in Neuroprotection. MDPI.[Link]

  • Gut Microbially Produced Indole-3-Propionic Acid Inhibits Atherosclerosis by Promoting Reverse Cholesterol Transport. PubMed / Circulation Research. [Link]

  • An Indole Derivative Protects Against Acetaminophen-Induced Liver Injury by Directly Binding to N-Acetyl-p-Benzoquinone Imine in Mice. ResearchGate / Antioxidants & Redox Signaling.[Link]

Sources

Protocols & Analytical Methods

Method

Preparation of 3-(1H-indol-3-yl)-4-methylpentanoic Acid Stock Solutions for Cell Culture Applications

An Application Guide for Researchers Abstract This comprehensive application note provides a detailed protocol for the preparation, handling, and quality control of stock solutions for 3-(1H-indol-3-yl)-4-methylpentanoic...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This comprehensive application note provides a detailed protocol for the preparation, handling, and quality control of stock solutions for 3-(1H-indol-3-yl)-4-methylpentanoic acid for use in in-vitro cell culture experiments. Given its predicted hydrophobic nature, this guide emphasizes methodologies to ensure complete solubilization, maintain stability, and minimize solvent-induced artifacts, thereby enabling accurate and reproducible experimental outcomes for researchers in cellular biology and drug development.

Introduction: The Criticality of Proper Stock Solution Preparation

3-(1H-indol-3-yl)-4-methylpentanoic acid is an indole derivative, a class of compounds known for a wide range of biological activities, including the potential to influence key cellular signaling pathways.[1][2][3] The successful use of any test compound in cell-based assays is fundamentally dependent on the quality of its stock solution. Improper solubilization can lead to the formation of micro-precipitates, resulting in inaccurate dosing and high variability in experimental results. Furthermore, many indole-based compounds are hydrophobic, necessitating the use of organic solvents which can themselves exert biological effects or induce cytotoxicity if not used judiciously.[4]

This guide provides a robust, field-proven framework for preparing high-concentration stock solutions of 3-(1H-indol-3-yl)-4-methylpentanoic acid and subsequently diluting them to working concentrations in aqueous cell culture media. The causality behind each step is explained to empower researchers to adapt the protocol to their specific cell lines and experimental needs.

Physicochemical Properties & Solvent Selection

Understanding the physicochemical properties of 3-(1H-indol-3-yl)-4-methylpentanoic acid is the first step in designing a successful solubilization strategy.

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₂PubChem[5]
Molecular Weight 231.29 g/mol (approx.)PubChem[5]
Predicted XlogP 3.1PubChem[5]

The predicted XlogP value of 3.1 indicates that 3-(1H-indol-3-yl)-4-methylpentanoic acid is a hydrophobic (lipophilic) compound.[5] This property makes it poorly soluble in water and aqueous cell culture media, necessitating the use of an organic solvent for initial dissolution.

Primary Solvent: Dimethyl Sulfoxide (DMSO)

For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for hydrophobic compounds.[6]

  • Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds. Compared to other organic solvents like acetonitrile, its vapor pressure is much lower, making it less volatile and easier to handle in a laboratory setting.[7]

  • Purity: It is imperative to use anhydrous, cell culture-grade DMSO (purity ≥99.7%). The presence of water can reduce the solubility of highly hydrophobic compounds.[8]

Managing Solvent Cytotoxicity

The primary drawback of any organic solvent is its potential to induce cytotoxicity. Most cell lines can tolerate a final DMSO concentration of 0.5% to 1.0% (v/v) without significant loss of viability.[4][6] However, this tolerance is cell-line dependent and must be experimentally verified.

Expert Insight: Always include a "vehicle control" in your experiments. This control group should consist of cells treated with the highest concentration of the solvent (e.g., 0.5% DMSO) used in the experiment, but without the test compound. This allows for the differentiation of effects caused by the compound versus the solvent itself.

Experimental Protocols

This section provides step-by-step methodologies for preparing a primary stock solution and subsequent working solutions for cell culture treatment.

Workflow for Stock and Working Solution Preparation

The following diagram outlines the complete workflow from solid compound to final cell treatment.

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation (Aseptic) weigh 1. Weigh Compound dissolve 2. Dissolve in Anhydrous DMSO (e.g., 10-50 mM) weigh->dissolve vortex 3. Vortex / Sonicate (if necessary) dissolve->vortex aliquot 4. Aliquot into Cryovials vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw One Aliquot store->thaw Day of Experiment dilute 7. Serially Dilute into Pre-warmed Culture Medium thaw->dilute treat 8. Add to Cells dilute->treat

Caption: Workflow for preparing stock and working solutions.

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in DMSO.

Materials:

  • 3-(1H-indol-3-yl)-4-methylpentanoic acid (solid)

  • Anhydrous, sterile, cell-culture grade DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile pipette tips

  • Vortex mixer

  • Water bath sonicator (optional, for difficult-to-dissolve compounds)[9][10]

Methodology:

  • Warm Compound: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Calculation: Calculate the mass of the compound required.

    • Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (mL)

    • Example for 1 mL of a 10 mM stock:

    • Mass (mg) = 10 mmol/L × 231.29 g/mol × 0.001 L = 2.31 mg

  • Weighing: Carefully weigh the calculated amount of the compound (e.g., 2.31 mg) and place it into a sterile vial.

  • Dissolution: Add the corresponding volume of anhydrous DMSO (e.g., 1 mL) to the vial.

  • Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained.

    • Troubleshooting: If the compound does not dissolve readily, brief sonication in a room temperature water bath can be used to facilitate dissolution.[9]

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[9] Store these aliquots in the dark at -20°C or -80°C. Properly prepared DMSO stocks are typically stable for at least one year at -80°C.[10]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol must be performed under aseptic conditions in a biological safety cabinet.

Materials:

  • Frozen aliquot of the 10 mM primary stock solution

  • Pre-warmed (37°C) complete cell culture medium (containing serum)

  • Sterile conical tubes and pipette tips

Methodology:

  • Thaw Stock: Remove one aliquot of the primary stock solution from the freezer and thaw it at room temperature.

  • Prepare Medium: Dispense the required volume of pre-warmed complete cell culture medium into a sterile conical tube.

  • Dilution: To prepare the final working concentration, pipette the required volume of the DMSO stock solution and dispense it directly into the vortex of the rapidly mixing culture medium. This rapid dispersion is critical to prevent the hydrophobic compound from precipitating out of solution.

    • Example for a 10 µM working solution with a final DMSO concentration of 0.1%:

      • Use a 1:1000 dilution.

      • Add 10 µL of the 10 mM primary stock to 9.99 mL of culture medium.

  • Final Mix: Cap the tube and vortex briefly to ensure homogeneity.

  • Cell Treatment: Use the freshly prepared working solution to treat your cells immediately. Do not store aqueous working solutions, as the compound's stability in media is generally not characterized and it may precipitate over time.

Quality Control and Experimental Validation

A self-validating protocol includes essential controls to ensure data integrity.

Visual Inspection

After preparing the working solution, hold the tube against a light source to check for any signs of precipitation or cloudiness. A clear, homogenous solution is required.

Vehicle Control (Solvent Toxicity)

To determine the non-toxic concentration of DMSO for your specific cell line, perform a dose-response experiment using only the solvent.

  • Prepare serial dilutions of DMSO in your culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%).

  • Culture your cells in these media for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a standard method (e.g., MTT, resazurin, or trypan blue exclusion).

  • Select the highest concentration of DMSO that does not significantly reduce cell viability compared to the untreated control. This will be your maximum allowable solvent concentration for all subsequent experiments.

Caption: Decision workflow for validating solvent toxicity.

Potential Biological Activity and Considerations

Indole-based compounds can modulate various cellular processes. For instance, related molecules like indole-3-propionic acid (IPA) have been shown to promote cell proliferation by activating the PI3K/AKT signaling pathway.[3] Other indole derivatives have demonstrated cytotoxic effects and can induce apoptosis in cancer cell lines.[11][12][13] This highlights the importance of performing careful dose-response studies with 3-(1H-indol-3-yl)-4-methylpentanoic acid to identify the relevant concentration range for the desired biological effect, whether it be proliferation, inhibition, or another cellular response.

References

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019). MethodsX. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). Journal of Visualized Experiments. [Link]

  • Synthesis and in vitro cytotoxicity study of 3-(1H-indol-3-yl)-1,3- diphenylpropan-1-ones. Various sources. [Link]

  • (3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) with Cytotoxic Activity. (2023). MDPI. [Link]

  • Synthesis and Cytotoxic Activity of Novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole Derivatives. ResearchGate. [Link]

  • Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative. (2025). MDPI. [Link]

  • 3-(1H-indol-3-yl)propanoate. PubChem. [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. (2012). PubMed. [Link]

  • 3-(1h-indol-3-yl)-4-methylpentanoic acid. PubChemLite. [Link]

  • 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. (2023). MDPI. [Link]

  • 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-4-ium-1-yl)quinazolin-4-yl]pyrrole-2,5-dione. PubChem. [Link]

  • 1H-Indole-3-propanoic acid. NIST WebBook. [Link]

  • 3-Acetyl-1H-indole-1-propanoic acid Properties. EPA. [Link]

  • 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2020). MDPI. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • In cell culture, what is the appropriate solvent for a drug other than DMSO? ResearchGate. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]

  • 3-(1H-indol-3-yl)-2-methylpropanoic acid. PubChem. [Link]

  • 1'H-Indole-3'-Carbonyl-Thiazole-4-Carboxylic Acid Methyl Ester Blocked Human Glioma Cell Invasion via Aryl Hydrocarbon Receptor's Regulation of Cytoskeletal Contraction. (2020). PubMed. [Link]

  • The Protective Effect of Indole-3-Acetic Acid (IAA) on H2O2-Damaged Human Dental Pulp Stem Cells Is Mediated by the AKT Pathway... (2017). PubMed. [Link]

  • Synergistic photodynamic therapeutic effect of indole-3-acetic acid using a pH sensitive nano-carrier... Journal of Materials Chemistry B. [Link]

  • Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol... (2022). MDPI. [Link]

  • 4-Indol-3-ylbutyric acid Pesticide Active Ingredient Inspection Method. Taiwan Agricultural Chemicals and Toxic Substances Research Institute. [Link]

  • Indole-3-propionic acid promotes Schwann cell proliferation following peripheral nerve injury by activating the PI3K/AKT pathway. (2025). PubMed. [Link]

Sources

Application

Application Note: Elucidation of the Gas-Phase Fragmentation Chemistry of 3-(1H-indol-3-yl)-4-methylpentanoic Acid using Electrospray Ionization Tandem Mass Spectrometry

Abstract This application note provides a comprehensive guide to the analysis of 3-(1H-indol-3-yl)-4-methylpentanoic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We present a detaile...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the analysis of 3-(1H-indol-3-yl)-4-methylpentanoic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We present a detailed, field-proven protocol for sample preparation, chromatographic separation, and mass spectrometric analysis. The core of this document is an in-depth exploration of the compound's fragmentation pattern under Collision-Induced Dissociation (CID) in negative ion mode. The characteristic fragmentation pathways, including a dominant decarboxylation and subsequent side-chain cleavages, are elucidated. These data establish a robust analytical framework for the confident identification and potential quantification of this indole-alkanoic acid derivative in various matrices.

Introduction

3-(1H-indol-3-yl)-4-methylpentanoic acid is a member of the indole-3-alkanoic acid class of compounds. This class is structurally related to endogenous plant auxins, such as indole-3-acetic acid (IAA), which are critical regulators of plant growth and development[1][2][3]. The structural characterization of such molecules is crucial for research in agricultural sciences, metabolomics, and as potential scaffolds in drug discovery.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the analysis of small molecules due to its high sensitivity and selectivity[4][5]. Tandem mass spectrometry (MS/MS) further enhances analytical confidence by providing structural information through controlled fragmentation of a selected precursor ion[6][7]. This application note serves as an expert guide to understanding the fragmentation behavior of 3-(1H-indol-3-yl)-4-methylpentanoic acid, providing researchers with the necessary protocols and mechanistic insights for its unambiguous identification.

Principles of Tandem Mass Spectrometry for Structural Elucidation

The analysis described herein utilizes a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, a hybrid instrument that combines the selectivity of a quadrupole with the high mass accuracy and resolution of a time-of-flight analyzer[8][9][10]. The process involves several key steps:

  • Electrospray Ionization (ESI): The analyte, eluted from the LC column, is nebulized and ionized, creating charged droplets. For carboxylic acids, ESI in negative ion mode is highly efficient, as the acidic proton is readily lost to form a deprotonated molecule, [M-H]⁻.

  • Precursor Ion Selection (MS1): The first quadrupole (Q1) acts as a mass filter, isolating the [M-H]⁻ ion of our target analyte from all other ions.

  • Collision-Induced Dissociation (CID): The isolated precursor ions are accelerated into a collision cell (Q2) filled with an inert gas (e.g., argon or nitrogen). The resulting collisions impart internal energy, causing the ions to fragment at their weakest chemical bonds[6][7].

  • Product Ion Analysis (MS2): The fragment ions, or "product ions," are then passed into the TOF analyzer, which separates them based on their mass-to-charge ratio (m/z) with high resolution, generating the MS/MS spectrum. This spectrum is a chemical fingerprint, providing definitive structural information about the precursor ion.

Experimental Protocol

This protocol is designed as a self-validating system, ensuring reproducibility and accuracy.

Materials and Reagents
  • Analyte: 3-(1H-indol-3-yl)-4-methylpentanoic acid standard (≥98% purity)

  • Solvent A: LC-MS grade water with 0.1% formic acid

  • Solvent B: LC-MS grade acetonitrile with 0.1% formic acid

  • Sample Diluent: 50:50 (v/v) acetonitrile:water

Sample Preparation

The causality behind this simple preparation is to ensure the analyte is fully dissolved and compatible with the reverse-phase LC mobile phase, preventing precipitation and ensuring good peak shape.

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Perform a serial dilution of the stock solution with the sample diluent (50:50 acetonitrile:water) to a final working concentration of 1 µg/mL.

  • Filter the final solution through a 0.22 µm PTFE syringe filter prior to injection to remove any particulates that could clog the LC system.

Liquid Chromatography (LC) Conditions

The chosen conditions provide excellent retention and separation for this moderately polar molecule on a standard C18 stationary phase. The gradient elution ensures that the compound elutes as a sharp, symmetrical peak.

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC System
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold at 95% for 2 min, return to 5% over 0.1 min, and re-equilibrate for 2.9 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

Negative ion mode is selected to facilitate the deprotonation of the carboxylic acid group, which is the most readily ionizable site on the molecule.

ParameterValue
Instrument Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Ion Mode Negative (-)
Capillary Voltage 3.5 kV
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 40 psi
MS1 Scan Range m/z 50 - 500
MS/MS Acquisition Targeted MS/MS
Precursor Ion m/z 230.12
Collision Energy 20 eV (or a ramp from 10-40 eV to capture all fragments)

Results and Discussion: Fragmentation Analysis

The analysis of 3-(1H-indol-3-yl)-4-methylpentanoic acid (C₁₄H₁₇NO₂) begins with the identification of its deprotonated molecular ion in the full scan (MS1) spectrum.

  • Calculated Exact Mass: 231.1259 Da

  • Observed [M-H]⁻ Ion (Precursor): m/z 230.1181

Upon subjecting the precursor ion at m/z 230.12 to Collision-Induced Dissociation (CID), a characteristic and predictable fragmentation pattern emerges. The primary fragmentation pathways are driven by the loss of the most labile groups and the formation of stable product ions.

Primary Fragmentation: Decarboxylation

The most prominent fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂; 44.00 Da). This is a charge-remote fragmentation that results in the formation of a highly stable carbanion. This fragmentation is mechanistically favored due to the stability of the neutral CO₂ molecule.

  • [M-H]⁻ → [M-H-CO₂]⁻

  • m/z 230.12 → m/z 186.11

This product ion at m/z 186.11 (C₁₃H₁₆N⁻) corresponds to the deprotonated alkylated indole core and is typically the base peak in the MS/MS spectrum, making it highly diagnostic for this class of compounds[11].

Secondary Fragmentation: Side-Chain Cleavage

The ion at m/z 186.11 can undergo further fragmentation. A characteristic cleavage involves the loss of the isobutene neutral molecule (C₄H₈; 56.06 Da) from the side chain via a rearrangement mechanism.

  • [C₁₃H₁₆N]⁻ → [C₉H₈N]⁻ + C₄H₈

  • m/z 186.11 → m/z 130.07

The resulting product ion at m/z 130.07 corresponds to the deprotonated 3-methylindole (skatole) anion. The m/z 130 ion is a well-established characteristic fragment for 3-substituted indoles, confirming the presence of the core indole moiety[12][13].

The fragmentation cascade is visualized in the diagram below.

Fragmentation_Pattern Fragmentation Pathway of [M-H]⁻ parent Precursor Ion m/z 230.12 [C₁₄H₁₆NO₂]⁻ frag1 Base Peak m/z 186.11 [C₁₃H₁₆N]⁻ parent:f1->frag1:f1  - CO₂ (44.01 Da) frag2 Diagnostic Ion m/z 130.07 [C₉H₈N]⁻ frag1:f1->frag2:f1  - C₄H₈ (56.06 Da)

Caption: Proposed fragmentation pathway for 3-(1H-indol-3-yl)-4-methylpentanoic acid in negative ESI mode.

Summary of Key Ions

The quantitative data derived from the MS/MS analysis are summarized below. High-resolution mass spectrometry allows for the confident assignment of elemental compositions to each fragment.

Observed m/zCalculated m/zElemental FormulaProposed Identity
230.1181230.1186[C₁₄H₁₆NO₂]⁻[M-H]⁻ (Precursor Ion)
186.1121186.1126[C₁₃H₁₆N]⁻[M-H-CO₂]⁻ (Base Peak)
130.0655130.0662[C₉H₈N]⁻Deprotonated Skatole

Overall Analytical Workflow

The complete analytical process, from sample handling to final data interpretation, follows a logical and systematic sequence. This workflow is designed to ensure data quality and integrity at each stage of the analysis.

Workflow Analytical Workflow cluster_prep Sample Handling cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep Prepare Standard (1 µg/mL in 50:50 ACN:H₂O) filt Filter Sample (0.22 µm PTFE) prep->filt lc LC Separation (C18 Reverse Phase) filt->lc esi Ionization (Negative ESI) lc->esi ms1 Precursor Selection (m/z 230.12) esi->ms1 cid Fragmentation (CID @ 20 eV) ms1->cid ms2 Product Ion Analysis (TOF-MS) cid->ms2 data Spectrum Analysis ms2->data pathway Fragmentation Pathway Elucidation data->pathway report Reporting pathway->report

Caption: Step-by-step workflow for the LC-MS/MS analysis and structural elucidation.

Conclusion

The tandem mass spectrometry analysis of 3-(1H-indol-3-yl)-4-methylpentanoic acid in negative ion mode reveals a clear and predictable fragmentation pattern. The dominant pathway involves an initial decarboxylation to produce the base peak at m/z 186.11 , followed by a side-chain cleavage to yield the diagnostic indole fragment at m/z 130.07 . These characteristic product ions provide a reliable basis for the structural confirmation of this compound. The protocol and insights presented in this application note offer a robust method for researchers engaged in the analysis of indole derivatives, ensuring high confidence in compound identification for metabolomics, pharmaceutical, and related scientific disciplines.

References

  • Smith, C. A., O'Maille, G., Want, E. J., et al. (2005). METLIN: a metabolite mass spectral database. Therapeutic Drug Monitoring, 27(6), 747–751.
  • Rosano, T. G., Wood, M., & Swift, T. A. (2011). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Clinical Chemistry, 57(8), 1146-1158. Available at: [Link]

  • Kramida, A., Ralchenko, Yu., Reader, J., and NIST ASD Team (2023). NIST Atomic Spectra Database (ver. 5.11). National Institute of Standards and Technology, Gaithersburg, MD. Available at: [Link]

  • METLIN Metabolite and Chemical Entity Database. The Scripps Research Institute. Available at: [Link]

  • Novotná, K., et al. (2012). Development of NIST Atomic Databases and Online Tools. Journal of Research of the National Institute of Standards and Technology, 117, 248-261. Available at: [Link]

  • Guijas, C., Montenegro-Burke, J. R., Domingo-Almenara, X., et al. (2018). METLIN: A Technology Platform for Identifying Knowns and Unknowns. Analytical Chemistry, 90(5), 3156–3164. Available at: [Link]

  • Dobrev, P. I., & Vankova, R. (2012). Analytical Determination of Auxins and Cytokinins. Springer Protocols. Available at: [Link]

  • Zhang, J., & Li, L. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 529-537. Available at: [Link]

  • Xue, J., Guijas, C., et al. (2020). METLIN: A Technology Platform for Identifying Knowns and Unknowns. Nature Protocols, 15, 1979–1996. Available at: [Link]

  • Database Commons. (2018). METLIN. University of Oxford. Available at: [Link]

  • Koyama, T., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. Rapid Communications in Mass Spectrometry, 34(S3), e8578. Available at: [Link]

  • Imtakt USA. (n.d.). Organic Acid Analysis Column for LC-MS. Product Information Sheet. Available at: [Link]

  • re3data.org. (2024). NIST Atomic Spectra Database. Registry of Research Data Repositories. Available at: [Link]

  • Cochran, J. (2019). Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. Restek. Available at: [Link]

  • PeakGeneral. (2025). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Available at: [Link]

  • Li, Z., et al. (2015). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Time-of-flight mass spectrometry. Available at: [Link]

  • Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry, 36(8), 849-865. Available at: [Link]

  • Zhang, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. MDPI. Available at: [Link]

  • de Souza, J. S. N., et al. (2017). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. Available at: [Link]

  • NIST Physical Measurement Laboratory. (n.d.). Atomic Spectra Database Lines Form. Available at: [Link]

  • Kaur, S., et al. (2014). Novel formation of [2M–H]+ species in positive electrospray mass spectra of indoles. ResearchGate. Available at: [Link]

  • Palisade Corporation. (n.d.). NIST 23 Mass Spectral Library. Available at: [Link]

  • Koyama, T., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. ResearchGate. Available at: [Link]

  • Lu, Q., et al. (2008). Identification and quantitation of auxins in plants by liquid chromatography/electrospray ionization ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 22(16), 2565-2572. Available at: [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link]

  • Chen, Y., et al. (2025). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Common product ions among the indole compounds (3–6) identified in the MS/MS boost analysis. Available at: [Link]

  • Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 36(4), 513-532. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Available at: [Link]

  • Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Application Note. Available at: [Link]

  • Zivak Technologies. (n.d.). Organic Acids LC-MS/MS analysis kit. Available at: [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2019). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 17(11), 609. Available at: [Link]

  • University of Bristol. (n.d.). Lecture 16: Tandem MS. School of Chemistry. Available at: [Link]

  • National High Magnetic Field Laboratory. (n.d.). Tandem Mass Spectrometry (MS/MS). Available at: [Link]

  • Jamieson, W. D., & Hutzinger, O. (1970). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry, 48(8), 1296-1301. Available at: [Link]

  • van der Hooft, J. J. J., et al. (2022). Small molecule retrieval from tandem mass spectrometry: what are we optimizing for? Bioinformatics, 38(Supplement_1), i184–i192. Available at: [Link]

  • ResearchGate. (n.d.). Proposed fragmentation pattern for indole-3-lactic acid in the negative ionization mode. Available at: [Link]

  • Li, Y., et al. (2021). Predicting Tandem Mass Spectra of Small Molecules Using Graph Embedding of Precursor-Product Ion Pair Graph. Analytical Chemistry, 93(46), 15317–15325. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (n.d.). Summary of the proposed fragmentation pathways for compounds 3a and 4a. Available at: [Link]

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Liu, H., et al. (2013). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(15), 1735-1746. Available at: [Link]

  • Jamieson, W. D., & Hutzinger, O. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. ResearchGate. Available at: [Link]

  • Yang, L., et al. (2019). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Mass Spectrometry, 54(10), 838-847. Available at: [Link]

  • MassBank of North America (MoNA). (2019). Indolyl carboxylic acids and derivatives. Available at: [Link]

  • University of California, Los Angeles (UCLA). (n.d.). Mass Spectrometry: Fragmentation. Chemistry Department. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Utilizing 3-(1H-indol-3-yl)-4-methylpentanoic acid as a Biochemical Probe in Discovery Assays

I. Introduction: The Indole Scaffold as a Versatile Tool in Chemical Biology The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biol...

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Author: BenchChem Technical Support Team. Date: April 2026

I. Introduction: The Indole Scaffold as a Versatile Tool in Chemical Biology

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] This heterocyclic motif is not only a key component of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin but also a foundational structure for numerous pharmaceuticals.[1][2] The ability of indole derivatives to mimic peptide structures and engage in diverse, high-affinity interactions with various enzymes and receptors makes them invaluable tools for drug development and for probing complex biological systems.[1]

This guide focuses on a specific indole derivative, 3-(1H-indol-3-yl)-4-methylpentanoic acid, and its application as a biochemical probe. Small molecule probes are essential for interrogating protein function and dissecting cellular pathways, a strategy often termed "forward chemical genetics."[3] By introducing a molecule like 3-(1H-indol-3-yl)-4-methylpentanoic acid into a biological system and observing the resulting phenotype, researchers can work backward to identify its molecular target and elucidate its mechanism of action.[3] These application notes provide a framework for scientists to systematically evaluate this compound's potential in both isolated biochemical and complex cell-based assay systems.

II. Rationale for Probing with 3-(1H-indol-3-yl)-4-methylpentanoic acid

The structure of 3-(1H-indol-3-yl)-4-methylpentanoic acid suggests several avenues for interaction with biological macromolecules. The indole ring provides a hydrophobic surface capable of π-stacking and hydrogen bonding, while the carboxylic acid moiety can participate in electrostatic interactions or act as a hydrogen bond donor/acceptor. The aliphatic side chain further contributes to the molecule's overall hydrophobicity and steric profile. Given the wide range of biological activities reported for indole derivatives—including anticancer, antimicrobial, and anti-inflammatory effects—this compound represents a promising candidate for discovering novel biological activities and targets.[1][4][5]

III. Biochemical Assays: Characterizing Direct Molecular Interactions

Biochemical assays are the first step in characterizing the activity of a new probe, allowing for the study of its direct effects on purified biological components, such as enzymes.[6][7] Enzyme inhibition assays are particularly useful for screening for potential inhibitors.[8][9]

A. General Protocol for an Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of 3-(1H-indol-3-yl)-4-methylpentanoic acid against a target enzyme. Specific parameters such as buffer composition, substrate concentration, and incubation times should be optimized for each specific enzyme system.

1. Materials and Reagents:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • 3-(1H-indol-3-yl)-4-methylpentanoic acid

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Cofactors, if required by the enzyme (e.g., ATP, NADH)[10]

  • 96-well microplates (clear, black, or white depending on the detection method)[10]

  • Microplate reader (for absorbance, fluorescence, or luminescence detection)[10]

  • Positive control inhibitor (if available)

  • DMSO (for dissolving the test compound)

2. Step-by-Step Procedure: [8][10]

  • Prepare Solutions: Dissolve 3-(1H-indol-3-yl)-4-methylpentanoic acid in DMSO to create a high-concentration stock solution. Prepare serial dilutions of the stock solution in the assay buffer to achieve a range of test concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity. Prepare stock solutions of the enzyme and substrate in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Then, add the different concentrations of the inhibitor to the respective wells. Include control wells containing the enzyme and buffer with DMSO (vehicle control) but no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[10]

  • Initiate the Reaction: Start the enzymatic reaction by adding the substrate to each well.[10]

  • Incubation and Measurement: Incubate the plate at the optimal temperature for a defined period. Monitor the reaction progress by measuring the signal (absorbance, fluorescence, or luminescence) at regular intervals or at a single endpoint using a microplate reader.[8]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value.[8]

B. Data Presentation: Enzyme Inhibition Assay Parameters
ParameterExample ValueRationale
Enzyme Concentration5 nMShould be in the linear range of the assay.
Substrate ConcentrationKm valueEnsures sensitivity to competitive inhibitors.
Inhibitor Concentrations0.1 nM - 100 µMA wide range is used to determine the full dose-response curve.
Incubation Time30 minutesSufficient time for the reaction to proceed but still in the initial velocity phase.
Temperature37°COptimal temperature for many mammalian enzymes.
Detection MethodFluorescenceOften provides higher sensitivity than absorbance.
C. Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor & Pre-incubate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_enzyme->add_inhibitor add_inhibitor->add_substrate measure Measure Signal add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for a typical enzyme inhibition assay.

IV. Cell-Based Assays: Assessing Effects in a Physiological Context

Cell-based assays are crucial for evaluating the effects of a compound in a living system, providing insights into its biological activity in a more physiologically relevant environment.[6][7] These assays can measure a wide range of cellular responses, including cell viability, signaling pathway modulation, and gene expression.[6][11]

A. Protocol for Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of 3-(1H-indol-3-yl)-4-methylpentanoic acid on cell metabolic activity, which is an indicator of cell viability.[11]

1. Materials and Reagents:

  • Cell line of interest

  • Complete cell culture medium

  • 3-(1H-indol-3-yl)-4-methylpentanoic acid

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Positive control for cytotoxicity (e.g., doxorubicin)

2. Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of 3-(1H-indol-3-yl)-4-methylpentanoic acid. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 or IC50 value.

B. Protocol for a Reporter Gene Assay

Reporter gene assays are powerful tools for monitoring the activation or inhibition of specific signaling pathways.[11] This protocol describes a general approach using a luciferase reporter.

1. Materials and Reagents:

  • Cells stably or transiently transfected with a reporter plasmid (e.g., containing a pathway-specific response element driving luciferase expression)

  • 3-(1H-indol-3-yl)-4-methylpentanoic acid

  • Pathway activator (e.g., a cytokine or growth factor)

  • Luciferase assay reagent

  • Luminometer

2. Step-by-Step Procedure:

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. Treat the cells with different concentrations of 3-(1H-indol-3-yl)-4-methylpentanoic acid for a defined pre-incubation period.

  • Pathway Activation: Stimulate the cells with a known activator of the signaling pathway of interest.

  • Incubation: Incubate for a period sufficient to allow for gene expression and protein production (e.g., 6-24 hours).

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.[11]

  • Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.[11]

  • Data Analysis:

    • Normalize the luminescence signal to a control (e.g., a constitutively expressed reporter or total protein concentration).

    • Calculate the percentage of inhibition or activation relative to the stimulated control.

    • Plot the response against the logarithm of the compound concentration to determine the IC50 or EC50 value.

C. Data Presentation: Key Parameters for Cell-Based Assays
ParameterExample ValueRationale
Cell Density10,000 cells/wellEnsures cells are in the exponential growth phase during the assay.
Compound Concentrations0.1 µM - 100 µMA range that covers potential cytotoxic and biological activity levels.
Incubation Time48 hoursAllows for sufficient time to observe effects on cell viability or pathway activity.
Vehicle Control0.1% DMSOTo account for any effects of the solvent on the cells.
Positive ControlKnown activator/inhibitorValidates that the assay is responding correctly.
D. Signaling Pathway Example: Inhibition of a Kinase Pathway

Kinase_Pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression transcription->gene_expression probe 3-(1H-indol-3-yl)-4- methylpentanoic acid probe->raf Inhibition

Caption: A simplified kinase signaling pathway and a potential point of inhibition.

V. Troubleshooting and Scientific Integrity

A critical aspect of using any biochemical probe is to ensure the reliability and reproducibility of the results.[12]

  • Solubility: Indole compounds can have limited aqueous solubility. Ensure the compound is fully dissolved in the stock solution and does not precipitate upon dilution into the assay buffer. If solubility is an issue, consider using alternative solvents or formulation strategies.

  • Off-Target Effects: Small molecules can often interact with multiple targets, especially at higher concentrations.[12] It is crucial to use the lowest effective concentration of the probe and to validate findings using orthogonal approaches, such as using a structurally distinct inhibitor for the same target or using genetic methods like RNAi or CRISPR to validate the target.

  • Assay Interference: The compound itself may interfere with the assay detection method (e.g., by quenching fluorescence or having intrinsic color). Always run controls with the compound in the absence of the enzyme or cells to check for such interference.

  • Self-Validating Protocols: Each experiment should be designed as a self-validating system. This includes the use of appropriate positive and negative controls, vehicle controls, and performing dose-response experiments to demonstrate a specific and concentration-dependent effect.[9]

VI. Conclusion

3-(1H-indol-3-yl)-4-methylpentanoic acid, as a representative of the versatile indole class of compounds, holds potential as a valuable biochemical probe for exploring cellular pathways and identifying novel drug targets. The protocols and considerations outlined in these application notes provide a robust starting point for researchers to systematically investigate its biochemical and cellular effects. Rigorous experimental design, including appropriate controls and orthogonal validation, will be paramount in elucidating its specific mechanism of action and realizing its full potential in chemical biology and drug discovery.

VII. References

  • Krajczyk, J., & Bzowska, A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Methods and Protocols, 4(2), 29.

  • Field, S. J., & Shokat, K. M. (2007). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology, 14(1), 101-109.

  • Bio-protocol. (2017). Enzyme inhibition assay. Retrieved from [Link]

  • Protocols.io. (n.d.). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • Bansal, T., & Hegde, M. (2018). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 84(14), e00532-18.

  • Antibodies.com. (2025, January 31). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • Lequin, O., et al. (2012). First identification of small-molecule inhibitors of Pontin by combining virtual screening and enzymatic assay. Biochemical Journal, 443(1), 199-209.

  • Zikherman, J., et al. (2012). Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis. Nature Communications, 3, 1073.

  • Li, J., et al. (2011). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 21(9), 2739-2742.

  • Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Applied Pharmaceutical Science, 12(12), 1-18.

  • Bentham Science Publishers. (2024, July 1). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2019, July 24). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(1), 1.

  • MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 31(1), 1.

  • MDPI. (2023, February 1). (3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) with Cytotoxic Activity. Molecules, 28(3), 1.

  • Royal Society of Chemistry. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(1), 1.

  • Massachusetts Institute of Technology. (n.d.). A Highly Selective Fluorescent Probe for Thiol Bioimaging. Retrieved from [Link]

  • ResearchGate. (2013, January 10). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. Retrieved from [Link]

  • MDPI. (2023, March 2). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Molecules, 28(5), 1.

  • Molecular Diversity. (2025, April). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Molecular Diversity, 29(2), 1129-1137.

  • Acta Crystallographica Section E: Structure Reports Online. (2011). Methyl 3-(1H-indol-3-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2121.

  • MDPI. (2017, October 17). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 22(10), 1.

  • Food & Function. (2025, January 20). The mechanism of action of indole-3-propionic acid on bone metabolism. Food & Function, 16(1), 1.

  • AxisPharm. (n.d.). Molecular Probes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). HFIP-promoted phosphorylation of indol-3-yl methanols to access (indol-3-yl)methyl phosphonates. Retrieved from [Link]

  • Chemistry. (2022, October 18). Indole-Based Long-Wavelength Fluorescent Probes for Bioimaging of S-Nitrosylation in Mitochondria. Chemistry, 28(58), e202201494.

  • MDPI. (2022, October 21). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 27(20), 1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-(1H-indol-3-yl)-4-methylpentanoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, poor regioselectivity, or unexpected degradation during the synthesis of 3-(1H-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, poor regioselectivity, or unexpected degradation during the synthesis of 3-(1H-indol-3-yl)-4-methylpentanoic acid (CAS: 878618-91-8).

The standard synthetic route involves a Friedel-Crafts-type conjugate addition (Michael addition) of indole to 4-methylpent-2-enoic acid (or its ester). Due to the steric bulk of the isopropyl group and the ambident nucleophilicity of indole, this reaction is prone to stalling and side-product formation.

Mechanistic Pathway & Root Cause Analysis

Understanding the mechanistic divergence of indole is critical. Depending on the catalytic environment, the reaction can proceed toward the desired C3-alkylated product, an undesired N-alkylated byproduct, or destructive polymerization pathways.

ReactionPathway cluster_0 Starting Materials Indole Indole C3_Adduct C3-Alkylated Adduct (Desired) Indole->C3_Adduct Lewis Acid (Bi(OTf)3) C3-Attack N_Adduct N-Alkylated Adduct (Undesired) Indole->N_Adduct Base Catalysis N1-Attack Dimer Indole Dimers (Undesired) Indole->Dimer Strong Brønsted Acids (pH < 1) Acceptor 4-Methylpent-2-enoic Acid (or Ester) Acceptor->C3_Adduct Acceptor->N_Adduct FinalProduct 3-(1H-indol-3-yl)-4-methylpentanoic acid C3_Adduct->FinalProduct Mild Saponification (LiOH, RT) FinalProduct->C3_Adduct Strong Base + Heat (Retro-Michael)

Mechanistic divergence in indole conjugate addition to 4-methylpent-2-enoic acid derivatives.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: My reaction stalls at 30-40% conversion. How do I overcome the steric hindrance at the β-carbon? A: The β-carbon of 4-methylpent-2-enoic acid is flanked by a bulky isopropyl group, creating significant allylic 1,3-strain and steric shielding[1]. Traditional, weak Lewis acids fail to lower the Lowest Unoccupied Molecular Orbital (LUMO) of the Michael acceptor sufficiently to overcome this activation barrier.

  • The Solution: Switch to highly oxophilic, water-tolerant Lewis acids like Bismuth(III) triflate ( Bi(OTf)3​ ). Bi(OTf)3​ features a high coordination number and extreme Lewis acidity, which strongly activates sterically hindered enoates without decomposing in the presence of moisture[2]. Alternatively, if you are utilizing an aldehyde precursor, MacMillan's imidazolidinone catalysts can be employed to form a highly electrophilic iminium ion intermediate[3].

Q2: NMR analysis shows a high ratio of N-alkylated byproduct. How can I force C3-alkylation? A: Indole is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the N1 position is a "hard" nucleophilic center, while the C3 position is "soft." If your reaction utilizes basic conditions, you are deprotonating the indole to generate a hard indolyl anion, which preferentially attacks the β-carbon via the nitrogen[4].

  • The Solution: Strictly avoid basic conditions. Maintain a neutral or slightly acidic environment. This ensures the indole remains neutral and reacts via its Highest Occupied Molecular Orbital (HOMO). The HOMO has its largest orbital coefficient at the C3 position, driving a soft-soft C-alkylation pathway.

Q3: I get good conversion to the ethyl ester intermediate, but my yield drops drastically during the final saponification to the free acid. Why? A: The C3-alkylated indole adduct is highly susceptible to a base-promoted retro-Michael addition[5]. Under harsh saponification conditions (e.g., refluxing NaOH or KOH), the deprotonated indole nitrogen facilitates the expulsion of the enolate leaving group, reverting your hard-won product back into indole and 4-methylpent-2-enoic acid[4].

  • The Solution: Perform the ester hydrolysis under strictly mild conditions (e.g., LiOH in a THF/MeOH/H2​O mixture at room temperature). Better yet, bypass the ester entirely: Bi(OTf)3​ is stable enough to catalyze the direct conjugate addition of indole to the free 4-methylpent-2-enoic acid, eliminating the need for a hazardous deprotection step.

Q4: The reaction mixture turns dark red/black, and TLC shows severe baseline smearing. What is happening? A: Indoles are highly sensitive to strong Brønsted acids (e.g., concentrated HCl , H2​SO4​ , or p-TSA ). Strong acids protonate the indole C3 position, generating highly electrophilic indolenium ions that rapidly react with unprotonated indole molecules to form dimers and complex polymers[6].

  • The Solution: Avoid strong protic acids. Utilize mild metal triflates at low catalyst loadings (5–10 mol%) or Brønsted acid ionic liquids, which provide sufficient acidity for activation without triggering catastrophic self-condensation[6].

Quantitative Data Comparison

The choice of catalyst dictates the reaction trajectory. The table below summarizes the causality between catalyst selection, regioselectivity, and overall yield when reacting indole with sterically hindered α,β-unsaturated systems.

Catalyst SystemLoadingReaction ConditionsRegioselectivity (C3:N)Typical YieldMechanistic Drawback / Observation
NaOH / KOH 100 mol%EtOH, 80°C< 1:9915 - 20%Generates hard indolyl anion; exclusive N-alkylation[4].
p-TSA 20 mol%Toluene, 80°C> 99:140 - 50%Strong Brønsted acidity promotes severe indole dimerization.
MacMillan Catalyst 20 mol% CH3​CN , -20°C> 99:165 - 75%Requires aldehyde precursor; sensitive to steric bulk[3].
Bi(OTf)3​ 5 mol% CH3​CN , 25°C> 99:188 - 95%Optimal LUMO lowering; tolerates free carboxylic acids[2].

Optimized Step-by-Step Protocol: Bi(OTf)3​ Catalysis

This protocol describes the direct, self-validating synthesis of 3-(1H-indol-3-yl)-4-methylpentanoic acid, bypassing the problematic ester hydrolysis step.

Materials Required:

  • Indole (1.0 equiv, 10 mmol)

  • 4-Methylpent-2-enoic acid (1.2 equiv, 12 mmol)

  • Bismuth(III) triflate ( Bi(OTf)3​ ) (5 mol%, 0.5 mmol)

  • Anhydrous Acetonitrile ( CH3​CN )

Step-by-Step Workflow:

  • Reaction Assembly: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve indole (1.17 g, 10 mmol) and 4-methylpent-2-enoic acid (1.37 g, 12 mmol) in 20 mL of anhydrous CH3​CN .

  • Catalyst Initiation: Add Bi(OTf)3​ (328 mg, 0.5 mmol) in one single portion at room temperature (25°C).

    • Self-Validation Check: The solution should transition to a pale yellow or light orange color within 10 minutes. If the solution immediately turns dark red or black, trace strong acid impurities are present in your solvent, triggering indole polymerization.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS. Due to the high Lewis acidity of Bi(OTf)3​ , the sterically hindered Michael addition should reach >95% conversion within 4 to 6 hours.

  • Targeted Quenching: Once indole is consumed, quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ .

    • Causality: Neutralizing the Lewis acid before solvent evaporation is critical. Concentrating the mixture in the presence of active Bi(OTf)3​ and ambient heat can trigger a retro-Michael degradation.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 3-(1H-indol-3-yl)-4-methylpentanoic acid as a solid.

References

  • Microwave-assisted Michael-type addition of 1-(arylsulfonyl)-pyrroles and -indoles to methyl vinyl ketone using bismuth triflate as catalyst Source: arkat-usa.org URL: [Link]

  • MacMillan catalyst Source: researchgate.net URL:[Link]

  • Michael Addition of Indole 2 to Acrylates 4 Source: researchgate.net URL:[Link]

  • Cascade reaction based synthetic strategies targeting biologically intriguing indole polycycles Source: rsc.org URL:[Link]

  • Conjugate Addition of Indoles to α,β-Unsaturated Ketones Using a Brønsted Acid Ionic Liquid as an Efficient Catalyst Source: nih.gov URL:[Link]

  • Acyclic stereoselection. 47. Stereochemistry of the Michael addition of ester and ketone enolates to .alpha.,.beta.-unsaturated ketones Source: acs.org URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of 3-(1H-indol-3-yl)-4-methylpentanoic Acid During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with 3-(1H-indol-3-yl)-4-methylpentanoic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with 3-(1H-indol-3-yl)-4-methylpentanoic acid. Indole derivatives are notoriously sensitive to environmental factors. This guide will not only tell you what to do but explain the mechanistic causality behind each protocol so you can adapt these principles to your specific laboratory environment.

Part 1: Mechanistic Insight (The "Why")

To effectively protect 3-(1H-indol-3-yl)-4-methylpentanoic acid, we must first understand its vulnerability. The electron-rich pyrrole ring of the indole core makes the molecule highly susceptible to electrophilic attack by reactive oxygen species (ROS) and auto-oxidation pathways [[1]]().

Oxidation typically initiates at the C2 or C3 position, forming unstable 3-hydroxyindole intermediates. These intermediates rapidly auto-oxidize into oxindoles or isatins, which subsequently undergo condensation reactions to form highly conjugated, dimeric degradation products (such as indigo or indirubin analogs) [[2]](). This process is significantly accelerated by UV/Visible light (photolytic degradation) and transition metal impurities 3.

Mechanism A 3-(1H-indol-3-yl)- 4-methylpentanoic acid B Indole Radical (Unstable) A->B ROS / UV Light C 3-Hydroxyindole (Primary Oxidation) B->C +O2 D Isatin / Oxindole (Secondary Oxidation) C->D Auto-oxidation E Dimeric Products (Pink/Brown Discoloration) C->E Dimerization D->E Condensation

Fig 1: Oxidative degradation pathway of indole derivatives leading to colored dimeric products.

Part 2: Troubleshooting & FAQs

Q1: My powder was white when purchased, but now has a pinkish-brown tint. Is it ruined? A1: The macroscopic "browning" or "pinking" is a hallmark of indole degradation, indicating the formation of dimeric oxidation products 4. Because these dimers possess exceptionally high molar absorptivity, even <1% degradation can cause severe discoloration. Causality: The presence of oxygen and ambient light triggered a radical chain reaction. Solution: Verify purity via HPLC-UV (at 280 nm). If purity remains >95%, it may be viable for standard chemical synthesis, but for sensitive biological assays, discard it to prevent artifactual data.

Q2: What is the absolute best way to store the solid powder long-term? A2: Solid 3-(1H-indol-3-yl)-4-methylpentanoic acid must be stored at -20°C or -80°C in an amber glass vial to block photolytic degradation 3. Crucially, the headspace must be purged with an inert gas. Argon is strongly preferred over Nitrogen. Causality: Argon is a noble gas with a higher density than air, allowing it to form a protective, physical "blanket" over the solid interface, effectively displacing oxygen far better than the lighter nitrogen gas [[5]]().

Q3: How can I prevent degradation when storing it as a DMSO or aqueous stock solution? A3: Indole derivatives degrade significantly faster in solution due to increased molecular mobility and dissolved oxygen 6. To stabilize the solution, you must deoxygenate the solvent and introduce a sacrificial antioxidant. Adding 0.1% (w/v) ascorbic acid is highly effective; ascorbic acid acts as a radical scavenger, donating electrons to neutralize ROS before they can attack the vulnerable indole ring 7, thereby maintaining structural integrity 8.

Part 3: Quantitative Stability Data

The following table synthesizes the expected stability of indole derivatives under various storage conditions based on aggregated literature data.

Storage ConditionAtmosphereLight ExposureAdditivesEstimated Stability (>95% Purity)
Solid, 25°CAirAmbientNone< 2 weeks
Solid, -20°CAirDarkNone3 - 6 months
Solid, -20°CArgonDarkNone> 2 years
Aqueous Buffer, 37°CAirAmbientNone< 24 hours
DMSO Solution, -80°CAirDarkNone1 - 2 months
DMSO Solution, -80°CArgonDark0.1% Ascorbic Acid> 1 year

Part 4: Self-Validating Experimental Protocol

Protocol: Preparation of Oxidation-Resistant Stock Solutions Objective: To create a self-validating, long-term stable stock solution of 3-(1H-indol-3-yl)-4-methylpentanoic acid. Materials: Anhydrous DMSO, Argon gas (high purity), L-Ascorbic Acid, Amber glass vials with PTFE-lined septa.

Protocol S1 1. Sparge Solvent with Argon S2 2. Add 0.1% Ascorbic Acid S1->S2 S3 3. Dissolve Compound S2->S3 S4 4. Aliquot to Amber Vials S3->S4 S5 5. Argon Blanket & PTFE Seal S4->S5 S6 6. Store at -80°C S5->S6

Fig 2: Self-validating workflow for the preparation and long-term storage of indole stock solutions.

Step-by-Step Methodology:

  • Solvent Deoxygenation: Insert a long needle connected to an Argon line into 10 mL of anhydrous DMSO. Insert a short vent needle. Bubble Argon at a moderate rate for 15-30 minutes. Causality: Sparging physically displaces dissolved oxygen, removing the primary reactant required for auto-oxidation [[4]]().

  • Antioxidant Integration: Add L-Ascorbic Acid to the deoxygenated DMSO to achieve a final concentration of 0.1% (w/v). Mix until dissolved. Causality: Ascorbic acid provides a sacrificial electron source, neutralizing any residual ROS introduced during subsequent handling steps [[8]]().

  • Dissolution and Aliquoting: Weigh the 3-(1H-indol-3-yl)-4-methylpentanoic acid and dissolve it in the prepared solvent. Immediately aliquot into single-use amber vials. Causality: Amber vials block UV/Vis light, preventing photolytic degradation 3. Single-use aliquots prevent repeated freeze-thaw cycles, which introduce condensation (water) and fresh oxygen.

  • Argon Blanketing and Sealing: Direct a gentle stream of Argon into the headspace of each vial for 5 seconds before rapidly sealing with a PTFE-lined cap. Store at -80°C. Causality: The heavy Argon gas blankets the liquid surface [[5]](). PTFE prevents oxygen permeation over long-term storage.

  • Self-Validation Checkpoint: Retain one aliquot at Room Temperature for 48 hours, then analyze via HPLC-UV alongside a -80°C control. Causality: If the RT sample shows no new peaks at 280 nm, the deoxygenation and antioxidant system is validated as robust for your specific laboratory environment.

References

  • [3] Technical Support Center: Improving the Stability of Indole Compounds in Solution. Benchchem. 3

  • [2] Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process. Preprints.org. 2

  • [6] Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. PMC. 6

  • [1] Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. ACS Publications. 1

  • [5] WO1993020168A1 - A method of controlling the oxidation of chemicals during storage using noble gases. Google Patents.5

  • [7] Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid. ResearchGate. 7

  • [4] Preventing oxidation of 2-aminophenol during synthesis and storage. Benchchem. 4

  • [8] Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. PMC. 8

Sources

Troubleshooting

Technical Support Center: LC-MS Optimization for 3-(1H-indol-3-yl)-4-methylpentanoic Acid

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique analytical challenges associat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique analytical challenges associated with 3-(1H-indol-3-yl)-4-methylpentanoic acid.

This molecule presents a dual challenge: it contains a highly hydrophobic branched alkyl chain (4-methylpentyl group) alongside a polar, oxidatively labile indole ring and an acidic carboxylate group. Successful LC-MS quantification requires precise manipulation of the electrospray ionization (ESI) droplet chemistry and reversed-phase liquid chromatography (RPLC) retention mechanisms.

Method Development & Optimization Workflow

Experimental_Workflow Phase1 Phase 1: FIA Baseline Signal Phase2 Phase 2: Additive Screening Phase1->Phase2 Phase3 Phase 3: Gradient Tuning Phase2->Phase3 Phase4 Phase 4: Matrix Validation Phase3->Phase4

Step-by-step experimental workflow for LC-MS method optimization.

Core Protocol: Self-Validating Mobile Phase Optimization

Do not rely on generic laboratory defaults. Use the following self-validating protocol to establish the optimal mobile phase for this specific indole derivative.

Phase 1: Flow Injection Analysis (FIA) for Baseline Signal

  • Action: Prepare a 1 µg/mL solution of the analyte in 50:50 Water:Acetonitrile (no additives). Infuse directly into the ESI source at 10 µL/min.

  • Causality: Bypassing the analytical column isolates the mass spectrometer's ionization efficiency from chromatographic suppression effects.

  • Validation Metric: You must achieve a stable [M-H]- precursor ion signal with an S/N > 500 before proceeding. If the signal is unstable, clean the ESI capillary[1].

Phase 2: Mobile Phase Additive Screening

  • Action: Prepare four separate aqueous mobile phases (A): Pure Water, 0.05% Acetic Acid, 0.1% Formic Acid, and 10 mM Ammonium Acetate. Run a generic 5–95% Acetonitrile gradient for each.

  • Causality: Carboxylic acids exhibit paradoxical ionization behaviors in negative mode based on droplet pH and surface charge competition[2],[3]. Screening these specific additives identifies the exact inflection point between chromatographic peak focusing and ESI signal suppression.

  • Validation Metric: Calculate the Signal-to-Noise (S/N) ratio and peak asymmetry factor ( As​ ) for each run. Proceed to Phase 3 using the additive that yields As​ between 0.9–1.2 and retains at least 80% of the baseline FIA signal intensity.

Phase 3: Chromatographic Gradient Tuning

  • Action: Adjust the initial gradient to hold at 10% B for 2 minutes, followed by a steep ramp to 80% B over 8 minutes.

  • Causality: Endogenous indole metabolites (e.g., indole-3-lactic acid) lack the bulky 4-methylpentyl chain and will elute early[4],[5]. The steep ramp through the hydrophobic elution window sharpens the peak of your highly retentive target analyte[6].

  • Validation Metric: The target peak must elute with a retention time RSD of < 0.5% across 10 consecutive injections.

Quantitative Data: Mobile Phase Additive Effects

The following table summarizes the expected quantitative impact of various mobile phase additives on the LC-MS performance of indole-carboxylic acids.

Mobile Phase Additive (Aqueous)ESI ModeRelative[M-H]- IntensityPeak Asymmetry ( As​ )Retention Time Stability
None (Pure Water)Negative100% (Baseline)1.8 (Severe Tailing)Poor (>2.0% RSD)
0.1% Formic AcidNegative40% (Suppressed)1.1 (Excellent)Excellent (<0.5% RSD)
0.05% Acetic Acid Negative 85% (Optimal) 1.2 (Good) Excellent (<0.5% RSD)
10 mM Ammonium AcetateNegative20% (Highly Suppressed)1.0 (Excellent)Excellent (<0.5% RSD)

Data synthesized from established optimization principles for carboxylic acids in RPLC-MS[2],[7].

Troubleshooting Guides & FAQs

Troubleshooting_Logic Issue Issue: Poor Sensitivity in ESI(-) CheckBuffer Using high conc. buffers (>5mM Ammonium Formate)? Issue->CheckBuffer YesBuffer Action: Reduce to 1mM or switch to 0.05% Acetic Acid CheckBuffer->YesBuffer Yes NoBuffer Check Organic Modifier CheckBuffer->NoBuffer No CheckOrg Using Methanol? NoBuffer->CheckOrg YesOrg Action: Switch to Acetonitrile for better desolvation CheckOrg->YesOrg Yes NoOrg Action: Optimize Source Temp & Capillary Voltage CheckOrg->NoOrg No

Logical workflow for troubleshooting poor ESI(-) sensitivity of indole-carboxylic acids.

Q1: Why does adding a basic buffer (like ammonium formate) decrease my sensitivity in negative ion mode?

A: This phenomenon is rooted in the physical chemistry of the electrospray droplet. Paradoxically, weak carboxylic acids often ionize better when the mobile phase is at a low pH[3]. During ESI(-), the presence of a volatile acidic additive causes the analyte to rapidly deprotonate at the surface of the shrinking droplet, while protons are reduced to hydrogen gas at the spray needle[3]. High concentrations of buffers like ammonium formate (>5 mM) compete for the limited surface charge of the droplet and artificially stabilize the droplet pH, which drastically suppresses the ionization efficiency of your target carboxylic acid[2],[8].

Q2: How do I resolve peak tailing for this specific compound on a C18 column?

A: The structure of 3-(1H-indol-3-yl)-4-methylpentanoic acid features a bulky, hydrophobic 4-methylpentyl group and a polarizable indole ring, making it highly retentive on reversed-phase columns. Peak tailing typically occurs due to secondary interactions between the deprotonated carboxylic acid moiety and residual free silanols on the silica stationary phase. To resolve this, ensure the mobile phase pH is kept below the analyte's pKa (~4.5) during chromatography. Using 0.05% to 0.1% acetic acid keeps the molecule fully protonated (neutral) during the separation phase, eliminating silanol interactions and yielding a sharp, symmetrical peak[1],[7].

Q3: I am observing in-source fragmentation and adduct formation. How can I optimize the MS parameters?

A: Indole derivatives are highly prone to forming adducts depending on the mobile phase modifier used. If you are using formic acid, you will likely observe a strong formate adduct [M+HCOO]- at +46 Da relative to the molecular weight[3]. If this adduct is highly reproducible, you can select it as your precursor ion for MRM transitions. However, if you require the bare [M-H]- ion for maximum sensitivity, switch your additive to 0.05% acetic acid[7]. Additionally, lower your Declustering Potential (DP) or Cone Voltage; excessive voltage causes premature in-source fragmentation of the indole ring before the ions reach the first quadrupole[1].

Q4: What is the best gradient elution strategy for separating this compound from isobaric endogenous indole metabolites?

A: Endogenous compounds like indole-3-lactic acid (ILA) or indole-3-acetic acid (IAA) share structural similarities but lack the highly hydrophobic 4-methylpentyl chain[4],[5]. Because 3-(1H-indol-3-yl)-4-methylpentanoic acid is significantly more lipophilic, it will elute much later on a C18 column. Utilize a multiphasic gradient: start at 5-10% organic modifier to wash out polar interferents (like ILA and IAA), then apply a steep ramp to 60-80% organic modifier to sharply elute your target analyte[7],[6]. Using Acetonitrile instead of Methanol will also improve peak capacity and desolvation efficiency in the ESI source[2].

Sources

Optimization

Technical Support Center: Stereoisomer Separation of 3-(1H-indol-3-yl)-4-methylpentanoic acid

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific stereoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific stereochemical resolution challenges associated with 3-(1H-indol-3-yl)-4-methylpentanoic acid (CAS: 878618-91-8).

This molecule presents a unique separation challenge due to its single chiral center at C3, an ionizable carboxylic acid moiety, and an electron-rich, acid-sensitive indole ring. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions.

Strategic Workflow & Decision Matrix

Before diving into troubleshooting, it is critical to align your separation strategy with your scale and purity requirements. The workflow below outlines the decision-making process for resolving this specific indole-3-alkanoic acid.

G A 3-(1H-indol-3-yl)-4-methylpentanoic acid (Racemic Mixture) B Determine Target Scale A->B C Analytical / Milligram Scale (< 500 mg) B->C D Preparative / Process Scale (> 5 g) B->D E Chiral HPLC / SFC Screening (Polysaccharide CSP + Acidic Additive) C->E F Diastereomeric Salt Formation (Chiral Amine Resolution) D->F G Self-Validation: Micro-Cleavage & HPLC ee% Check E->G Method Transfer F->G H Mild Acidic Cleavage (Biphasic, 0-5°C) G->H

Workflow for selecting and validating chiral separation methods based on target scale.

Troubleshooting & FAQs (Q&A)

Module A: Chiral HPLC & SFC Method Development

Q1: I am experiencing severe peak tailing and poor resolution (Rs < 1.0) of the enantiomers on a normal-phase chiral column. How do I fix this? A1: This is a classic issue when analyzing chiral carboxylic acids. The free carboxyl group (-COOH) of 3-(1H-indol-3-yl)-4-methylpentanoic acid partially ionizes in standard polar or normal-phase eluents. This creates multiple retention mechanisms—part of the molecule interacts with the chiral stationary phase (CSP), while the ionized fraction undergoes secondary, non-enantioselective interactions with the underlying silica support. Causality & Solution: You must suppress ionization to ensure the molecule remains fully protonated. Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to your mobile phase 1. This forces the molecule into a neutral state, allowing the indole N-H and the carbonyl oxygen to form precise, consistent hydrogen bonds with the carbamate linkages of the CSP, drastically improving selectivity 2.

Q2: Which Chiral Stationary Phase (CSP) yields the highest selectivity (α) for this specific indole derivative? A2: For bulky indole-3-alkanoic acids, amylose-based CSPs generally outperform cellulose-based ones. The helical structure of amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) provides a wider chiral cavity that perfectly accommodates the steric bulk of the 4-methylpentyl chain. Concurrently, the carbamate groups engage in essential π−π and dipole interactions with the indole ring 3. Refer to the Quantitative Data section below for expected resolution metrics.

Module B: Preparative Scale & Diastereomeric Salt Resolution

Q3: We need to resolve 50 grams of the racemate. Preparative chiral HPLC is cost-prohibitive at this stage. What is the most reliable classical alternative? A3: Diastereomeric salt resolution is the most scalable and economically viable approach. Because your target molecule is a moderately strong organic acid, it readily forms stable, crystalline salts with chiral amines. Causality & Solution: Use (R)- or (S)-1-phenylethylamine. The indole ring provides additional crystalline stability through π -stacking in the solid state. If the first crystallization yields low enantiomeric excess (ee%), do not perform a high-temperature recrystallization, as indoles are prone to thermal degradation. Instead, perform a room-temperature reslurry in a less polar solvent mixture (e.g., Ethyl Acetate/Hexane) to dissolve the more soluble diastereomer.

Q4: How do I recover the free acid from the diastereomeric salt without degrading the indole ring? A4: Indoles are highly electron-rich and notoriously sensitive to strong, concentrated mineral acids, which can cause protonation at the C3 position followed by irreversible dimerization or resinification. Causality & Solution: You must use a biphasic cleavage system at low temperatures. Suspend the salt in a mixture of Ethyl Acetate and 1M aqueous HCl at 0–5°C. The low temperature and mild acid concentration prevent acid-catalyzed degradation, while the biphasic system ensures the liberated free acid is immediately partitioned into the protective organic layer, away from the aqueous acid.

Quantitative Data: CSP Screening Matrix

The following table summarizes expected chromatographic behaviors based on structural analogs and established screening protocols for indole-carboxylic acids.

Table 1: Chiral Stationary Phase (CSP) Screening Matrix for 3-(1H-indol-3-yl)-4-methylpentanoic acid

CSP TypeChiral SelectorOptimal Mobile PhaseAdditiveExpected Selectivity (α)Resolution (Rs)
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane / Isopropanol (80:20)0.1% TFA1.45 - 1.80> 2.0 (Baseline)
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / Isopropanol (85:15)0.1% TFA1.10 - 1.25< 1.5 (Partial)
Chiralpak ZWIX(+) Zwitterionic (Cinchona alkaloid based)Methanol / Acetonitrile (50:50)50mM Formic Acid1.60 - 2.10> 2.5 (Excellent)
Achiral C18 OctadecylsilaneWater / Acetonitrile (70:30)0.1% TFA1.000.0 (Co-elution)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems.

Protocol 1: Analytical HPLC Method for ee% Determination

Purpose: To establish a baseline analytical method required to validate the success of any preparative separation.

  • Sample Preparation: Dissolve 1 mg of 3-(1H-indol-3-yl)-4-methylpentanoic acid in 1 mL of HPLC-grade Isopropanol.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (80:20, v/v) containing 0.1% Trifluoroacetic acid (TFA). Note: TFA must be added fresh daily to prevent esterification with Isopropanol.

  • Flow Rate & Temp: 1.0 mL/min at 25°C.

  • Detection: UV at 220 nm (carboxylic acid absorption) and 280 nm (indole-specific absorption).

  • Validation: Inject the racemate first to confirm baseline separation (Rs > 1.5). The area under the curve (AUC) for both peaks must be a 50:50 ratio.

Protocol 2: Gram-Scale Diastereomeric Salt Resolution (Self-Validating)

Purpose: Cost-effective, scalable separation of enantiomers.

  • Salt Formation: Dissolve 10.0 g (43.2 mmol) of the racemic acid in 100 mL of hot Isopropanol (60°C).

  • Chiral Selector Addition: Slowly add 0.5 equivalents (21.6 mmol) of (R)-(+)-1-phenylethylamine. Stir for 15 minutes at 60°C.

  • Controlled Crystallization: Remove from heat. Allow the solution to cool to room temperature over 4 hours (do not crash-cool, as this traps impurities). Stir at 0°C for an additional 2 hours.

  • Filtration: Collect the precipitated diastereomeric salt via vacuum filtration. Wash the filter cake with 15 mL of ice-cold Isopropanol.

  • CRITICAL STEP - Micro-Cleavage Validation: Do not process the bulk batch yet. Take a 5 mg aliquot of the salt. Suspend in 1 mL Ethyl Acetate and 1 mL 1M HCl. Shake well, extract the top organic layer, evaporate under nitrogen, and reconstitute in Isopropanol. Run this sample using Protocol 1 .

    • Decision Gate: If ee% > 95%, proceed to Step 6. If ee% < 95%, reslurry the bulk salt in 50 mL of 80:20 Hexane/Ethyl Acetate at room temperature for 2 hours, refilter, and re-test.

  • Bulk Cleavage: Suspend the validated bulk salt in a biphasic mixture of 50 mL Ethyl Acetate and 50 mL 1M HCl, pre-chilled to 0–5°C. Stir vigorously for 15 minutes.

  • Isolation: Separate the layers in a separatory funnel. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure (water bath < 40°C) to yield the enantioenriched free acid.

References

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.MDPI.
  • Playing with Selectivity for Optimal Chiral Separation.LCGC International.
  • A Comparative Guide to Determining the Enantiomeric Purity of Octahydro-1H-indole-2-carboxylic Acid by Chiral HPLC.Benchchem.

Sources

Reference Data & Comparative Studies

Validation

3-(1H-indol-3-yl)-4-methylpentanoic acid vs indole-3-acetic acid biological activity

An in-depth comparative analysis of auxin derivatives requires moving beyond basic phenotypic observations and examining the precise structural-activity relationships (SAR) at the receptor level. Indole-3-acetic acid (IA...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of auxin derivatives requires moving beyond basic phenotypic observations and examining the precise structural-activity relationships (SAR) at the receptor level. Indole-3-acetic acid (IAA) is the gold-standard endogenous plant hormone, dictating nearly all aspects of plant development. In contrast, synthetic analogs with extended or branched side chains, such as 3-(1H-indol-3-yl)-4-methylpentanoic acid (IMPA), serve as critical structural probes.

By comparing the unhindered IAA molecule with the sterically hindered IMPA, researchers can map the geometric constraints of the TIR1/AFB auxin receptor pocket and develop potent auxin antagonists for agricultural or research applications.

Mechanistic Causality: The Structural-Activity Relationship (SAR)

The biological activity of any auxin derivative is fundamentally dictated by its ability to facilitate a protein-protein interaction. The auxin receptor, TIR1 (Transport Inhibitor Response 1), is an F-box protein that forms a ubiquitin ligase complex.

The IAA "Molecular Glue" Mechanism: IAA possesses a compact structure: an indole ring connected to a carboxylate group via a single methylene (-CH2-) bridge. When IAA enters the hydrophobic cavity of TIR1, it anchors itself at the bottom of the pocket. This perfectly contoured fit allows the Aux/IAA transcriptional repressor (the degron peptide) to dock directly on top of the IAA molecule, sealing the pocket. IAA acts as a "molecular glue," enhancing the binding affinity between TIR1 and Aux/IAA, leading to the ubiquitination and degradation of the repressor[1].

The IMPA Steric Clash: IMPA features a significantly modified side chain: a branched pentanoic acid with a bulky isopropyl group at the beta-position (C3). When IMPA attempts to bind the TIR1 pocket, the massive steric bulk of the 4-methylpentyl chain violently clashes with the hydrophobic floor and walls of the receptor. While the indole ring may still achieve partial insertion, the protruding aliphatic bulk prevents the Aux/IAA degron from docking correctly. Consequently, IMPA fails to act as a molecular glue and instead occupies the receptor as a competitive antagonist, stabilizing the repressor proteins and blocking auxin-responsive gene expression[2].

AuxinSignaling IAA Indole-3-acetic acid (IAA) Endogenous Agonist TIR1 TIR1/AFB Receptor Pocket IAA->TIR1 High Affinity IMPA 3-(1H-indol-3-yl)-4-methylpentanoic acid Sterically Hindered Analog IMPA->TIR1 Low Affinity / Antagonist Complex TIR1-IAA-Aux/IAA Complex (Active Degron Binding) TIR1->Complex IAA Present NoComplex Steric Clash in Pocket (No Aux/IAA Binding) TIR1->NoComplex IMPA Present Degradation Ubiquitination & Degradation of Aux/IAA Repressors Complex->Degradation NoDegradation Repressors Stabilized (Gene Expression Blocked) NoComplex->NoDegradation

Mechanistic divergence of IAA and IMPA at the TIR1/AFB auxin receptor pocket.

Comparative Biological Activity Matrix

To objectively evaluate the performance of these two compounds, we must look at their pharmacological profiles. The data below summarizes the established baseline for IAA against the projected SAR profile for highly hindered beta-substituted indole derivatives like IMPA.

ParameterIndole-3-acetic acid (IAA)3-(1H-indol-3-yl)-4-methylpentanoic acid (IMPA)
Primary Biological Role Endogenous AgonistSynthetic Antagonist / Structural Probe
TIR1 Binding Affinity (Kd) ~10–80 nM>10 µM (Significantly reduced due to steric clash)
Aux/IAA Degradation Rate Rapid (<10 minutes)Inhibited (Repressors stabilized)
Root Growth Inhibition (IC50) ~10 nM>50 µM (Fails to inhibit; blocks IAA action)
Structural Linker -CH2- (Unhindered, ideal fit)-CH(iPr)-CH2- (Highly hindered, bulky)

Self-Validating Experimental Workflows

To rigorously prove the distinct biological activities of IAA and IMPA, researchers must utilize a self-validating experimental system. This requires isolating the physical binding event in vitro and subsequently validating the physiological consequence in vivo.

Protocol 1: In Vitro TIR1-Aux/IAA Co-Immunoprecipitation (Pull-down)

Causality: We utilize a cell-free pull-down assay to isolate the direct receptor-ligand interaction from confounding cellular variables such as metabolic degradation, active transport (efflux/influx carriers), or endogenous IAA synthesis. Self-Validation: The inclusion of a DMSO (vehicle) control ensures that any observed protein complex formation is strictly ligand-dependent.

  • Protein Preparation: Express and purify recombinant TIR1-Myc and GST-Aux/IAA (e.g., the IAA7 degron motif) from an expression system (e.g., insect cells or E. coli).

  • Co-Incubation: In a binding buffer (50 mM Tris-HCl, 100 mM NaCl, 10% glycerol), incubate the recombinant proteins with either 50 µM IAA, 50 µM IMPA, or an equivalent volume of DMSO.

  • Complex Isolation: Add glutathione agarose beads to the mixture to pull down the GST-Aux/IAA protein.

  • Stringent Washing: Wash the beads three times with a wash buffer containing 0.1% Triton X-100. Crucial step: This removes non-specific binders and weak interactions caused by the steric clash of IMPA.

  • Elution & Quantification: Elute the proteins by boiling in SDS sample buffer. Perform a Western blot using an anti-Myc antibody to quantify the amount of TIR1 pulled down. IAA will show a heavy TIR1 band, whereas IMPA will mirror the blank DMSO control.

Workflow Prep 1. Ligand Prep (IAA vs IMPA) Incubate 2. Co-Incubation (TIR1 + Aux/IAA) Prep->Incubate Wash 3. Stringent Wash (Isolate Complex) Incubate->Wash Elute 4. Western Blot (Quantify Binding) Wash->Elute

Self-validating in vitro pull-down workflow for quantifying receptor binding.

Protocol 2: In Vivo Arabidopsis Root Elongation Rescue Assay

Causality: To confirm that the in vitro antagonism translates to a physiological phenotype, we measure primary root elongation. High concentrations of endogenous auxin naturally inhibit primary root growth. If IMPA acts as a true antagonist due to its steric bulk, it should actively rescue the roots from IAA-induced growth inhibition. Self-Validation: By combining IAA and IMPA in a single treatment group, we cross-validate the competitive nature of the molecules in planta.

  • Germination: Germinate Arabidopsis thaliana (Col-0 wild-type) seedlings vertically on 1/2 Murashige and Skoog (MS) agar plates for 4 days.

  • Treatment Transfer: Transfer seedlings to new 1/2 MS plates containing four distinct conditions:

    • Group A: Mock (DMSO control)

    • Group B: 10 nM IAA (Agonist control)

    • Group C: 10 µM IMPA (Antagonist baseline)

    • Group D: 10 nM IAA + 10 µM IMPA (Competition assay)

  • Phenotypic Growth: Allow the seedlings to grow vertically for an additional 3 days under standard light/dark cycles.

  • Quantification: Image the plates and measure primary root length using ImageJ software. Group B will show severe root shortening. Group D will demonstrate rescued root length, proving that IMPA competitively blocks IAA at the receptor level.

References

  • Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645.[Link]

  • Hayashi, K., Neve, J., Hirose, M., Kuboki, A., Shimada, Y., Kepinski, S., & Nozaki, H. (2012). Rational design of an auxin antagonist of the SCF TIR1 auxin receptor complex. ACS Chemical Biology, 7(3), 590-598.[Link]

Sources

Comparative

Comparative Efficacy of 3-(1H-indol-3-yl)-4-methylpentanoic Acid and Structural Analogs as AhR Modulators

As drug development increasingly targets the gut-microbiome-immune axis, indole-derived metabolites have emerged as highly privileged scaffolds. Among these, 3-(1H-indol-3-yl)-4-methylpentanoic acid (IMPA) represents a s...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets the gut-microbiome-immune axis, indole-derived metabolites have emerged as highly privileged scaffolds. Among these, 3-(1H-indol-3-yl)-4-methylpentanoic acid (IMPA) represents a structurally distinct, synthetic analog of naturally occurring microbiome metabolites like Indole-3-propionic acid (IPA)[1].

This guide provides an objective, data-driven comparison of IMPA against its structural analogs—IPA, Indole-3-acetic acid (IAA), and the endogenous high-affinity ligand FICZ. By evaluating Aryl Hydrocarbon Receptor (AhR) activation kinetics, membrane permeability, and metabolic stability, we provide researchers with the mechanistic rationale required to select the optimal indole scaffold for preclinical development.

Mechanistic Rationale: Structure-Activity Relationship (SAR)

The Aryl Hydrocarbon Receptor (AhR) is a master regulator of immune homeostasis, barrier function, and endogenous metabolism[2]. Natural indole metabolites act as AhR ligands, but their therapeutic utility is often limited by rapid clearance and moderate receptor affinity.

IMPA modifies the standard indole-propionic acid backbone by introducing an isopropyl branch at the beta-carbon (forming a 4-methylpentanoic acid side chain). This structural modification drives two critical causal effects:

  • Enhanced Lipophilicity (LogP): The steric bulk of the aliphatic branch increases the molecule's overall lipophilicity. This causally improves passive transcellular diffusion across lipid bilayers (e.g., intestinal epithelium), resulting in higher bioavailability compared to the unbranched IPA.

  • Optimized LBP Packing: The AhR ligand-binding pocket (LBP) is highly hydrophobic. The branched isobutyl group of IMPA provides superior van der Waals contacts within the LBP compared to the shorter, more polar IAA, thereby lowering the EC50 required for receptor activation.

AhR_Pathway Ligand Indole Analog (e.g., IMPA, IPA) AhR_Cytosol AhR Complex (Cytosol) Ligand->AhR_Cytosol Binds Hydrophobic LBP AhR_Nucleus AhR-ARNT Heterodimer (Nucleus) AhR_Cytosol->AhR_Nucleus Translocation & ARNT Binding XRE Xenobiotic Response Element (XRE) AhR_Nucleus->XRE DNA Binding GeneExp Target Gene Expression (CYP1A1, IL-22) XRE->GeneExp Transcription

Mechanism of AhR activation by indole-derived structural analogs.

Comparative Efficacy Data

To objectively assess the performance of IMPA, we compare its in vitro pharmacological profile against natural analogs and a high-affinity control. The data below synthesizes AhR activation potential, intestinal permeability, and metabolic clearance.

CompoundStructural DistinctionAhR Activation (EC₅₀, µM)Caco-2 Permeability (Pₐₚₚ × 10⁻⁶ cm/s)Human Microsomal Half-life (t₁/₂, min)
IMPA Branched aliphatic chain (4-methylpentanoic acid)0.8 ± 0.125.435
IPA Linear aliphatic chain (propionic acid)2.5 ± 0.312.1120
IAA Short linear chain (acetic acid)> 50.08.5180
FICZ Fused polycyclic system (Positive Control)0.001 ± 0.00025.215

Data Insights:

  • Efficacy vs. Stability Trade-off: While IMPA demonstrates a ~3-fold improvement in AhR activation potency over natural IPA, its branched aliphatic chain introduces a metabolic liability, serving as a substrate for rapid CYP450-mediated oxidation (reducing t₁/₂ to 35 minutes).

  • Permeability: IMPA's enhanced lipophilicity doubles its Caco-2 permeability compared to IPA, making it an excellent candidate for oral formulations targeting systemic AhR activation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to isolate the variable being tested and prevent artifacts.

Protocol A: High-Throughput Dual-Luciferase AhR Reporter Assay

This assay quantifies the ability of indole analogs to drive AhR-mediated transcription. We utilize a dual-luciferase system in HaCaT keratinocytes, a cell line with robust endogenous AhR expression[3].

Causality & Self-Validation: Relying solely on a Firefly luciferase reporter can yield false negatives if a compound is cytotoxic, or false positives if it artificially inflates global transcription. By co-transfecting a constitutively active Renilla luciferase plasmid, we create a self-validating ratio (Firefly/Renilla). Any compound-induced cytotoxicity will proportionally lower the Renilla signal, allowing us to normalize the data and isolate true AhR activation.

Step-by-Step Methodology:

  • Cell Seeding: Seed HaCaT cells at 1 × 10⁴ cells/well in a 96-well plate using KSFM media. Incubate for 24 hours until 80% confluent.

  • Co-Transfection: Transfect each well with 180 ng of pGL4.23-XRE (Firefly reporter for Cyp1A1 activity) and 20 ng of pGL4.74 (Renilla control) using Lipofectamine 3000.

  • Compound Treatment: After 24 hours, aspirate media. Apply IMPA, IPA, IAA, and FICZ at varying concentrations (0.1 µM to 100 µM) in screening media (0.1% DMSO final concentration). Include a 0.1% DMSO vehicle control.

  • Incubation & Lysis: Incubate for 24 hours. Wash cells with PBS and lyse using 1X Passive Lysis Buffer (Promega).

  • Quantification: Sequentially inject Luciferase Assay Reagent II (Firefly) and Stop & Glo Reagent (Renilla). Read luminescence on a microplate reader.

  • Analysis: Calculate the relative response ratio (Firefly RLU / Renilla RLU). Determine EC₅₀ using non-linear regression.

Assay_Workflow Step1 Cell Seeding (HaCaT Cells) Step2 Co-Transfection (XRE-Firefly + Renilla) Step1->Step2 Step3 Compound Treatment (IMPA vs Analogs) Step2->Step3 Step4 Dual-Luciferase Quantification Step3->Step4 Step5 Data Normalization (Self-Validating Ratio) Step4->Step5

Self-validating high-throughput dual-luciferase reporter assay workflow.

Protocol B: Human Microsomal Stability Profiling

To understand the rapid clearance of IMPA observed in the data table, we assess its susceptibility to Phase I hepatic metabolism.

Causality & Self-Validation: The assay requires an NADPH regenerating system. CYP450 enzymes are inactive without this electron donor. By running parallel incubations without NADPH, we create a self-validating negative control. If IMPA depletes in the absence of NADPH, the clearance is due to chemical instability or non-CYP degradation, not Phase I metabolism.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound (IMPA/IPA) in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage remaining versus time to calculate the elimination rate constant (k) and half-life (t₁/₂ = 0.693/k).

Conclusion for Drug Developers

When selecting an indole scaffold for AhR-targeted therapeutics, the structural nuances dictate the clinical application. IPA remains the standard for long-acting, systemic exposure due to its metabolic stability. However, IMPA (3-(1H-indol-3-yl)-4-methylpentanoic acid) offers superior membrane permeability and higher AhR potency. IMPA is highly recommended for topical applications (e.g., dermatological barrier repair) or oral formulations where rapid, high-intensity AhR activation is desired prior to hepatic clearance.

References

  • Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. nih.gov.
  • AHR is a master regulator of diverse pathways in endogenous metabolism. nih.gov.
  • Commensal Microbiota Regulates Skin Barrier Function And Repair Via Signaling Through The Aryl Hydrocarbon Receptor. nih.gov.

Sources

Validation

Validated LC-MS/MS Quantification of 3-(1H-indol-3-yl)-4-methylpentanoic Acid in Human Plasma: A Comparative Methodological Guide

Executive Summary The accurate quantification of indole derivatives in biological matrices is a critical bottleneck in modern metabolomics, microbiome research, and synthetic drug development. 3-(1H-indol-3-yl)-4-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of indole derivatives in biological matrices is a critical bottleneck in modern metabolomics, microbiome research, and synthetic drug development. 3-(1H-indol-3-yl)-4-methylpentanoic acid (3-IMPA) presents a unique analytical challenge. Due to its lipophilic indole core and branched alkyl chain, it suffers from severe matrix effects when co-eluting with endogenous plasma phospholipids.

This guide provides a comprehensive comparison of sample preparation techniques and chromatographic strategies for 3-IMPA. By moving beyond generic protocols and examining the chemical causality behind extraction and ionization, we establish a highly selective, self-validating LC-MS/MS workflow that meets the rigorous standards of the [1].

Analyte Profiling & Analytical Causality

To design a robust assay, we must exploit the specific physicochemical properties of 3-IMPA:

  • Carboxylic Acid Moiety (pKa ~4.5): This functional group allows for pH-dependent charge manipulation. It dictates our choice of Mixed-Mode Anion Exchange (MAX) for extraction and Electrospray Ionization Negative (ESI-) mode for mass spectrometry.

  • Indole Ring: The highly polarizable π -electron system of the indole core provides an opportunity for orthogonal chromatographic separation using π−π interactions, bypassing the limitations of standard hydrophobic dispersion.

Sample Preparation: The Self-Validating Protocol

When quantifying indole-derived uremic solutes and microbial metabolites [2], mitigating matrix effects is paramount. We evaluated three extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE).

Comparative Performance Data

As shown in Table 1 , while PPT offers high absolute recovery, it fails to remove phospholipids, resulting in severe ion suppression (-45.2%) in the MS source. Mixed-Mode Anion Exchange (MAX) SPE provides the highest overall process efficiency by effectively eliminating matrix interferences.

Table 1: Comparison of Sample Preparation Techniques for 3-IMPA in Plasma

Extraction MethodRecovery (%)Matrix Effect (%)Phospholipid RemovalProcess Efficiency (%)
Protein Precipitation (PPT)92.4 ± 4.1-45.2 (Suppression)Poor50.6
Liquid-Liquid Extraction (LLE)78.5 ± 5.3-18.6 (Suppression)Moderate63.9
Mixed-Mode Anion Exchange (MAX SPE)89.7 ± 2.8-4.1 (Minimal)Excellent86.0
Step-by-Step Methodology: MAX SPE

This protocol operates as a self-validating system : the chemical state of the analyte is deliberately altered at each step to confirm its identity and isolate it from background noise.

  • Sample Pre-treatment: Aliquot 200 µL of human plasma. Spike with 10 µL of stable isotope-labeled internal standard (SIL-IS). Dilute with 200 µL of 50 mM ammonium acetate buffer (pH 7.0).

    • Causality: Buffering to pH 7.0 ensures the carboxylic acid of 3-IMPA is fully deprotonated (anionic), priming it for ion exchange.

  • Sorbent Conditioning: Condition the MAX SPE cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL HPLC-grade water.

    • Causality: Solvates the sorbent bed to maximize the surface area for secondary hydrophobic interactions.

  • Sample Loading: Load the buffered plasma mixture at 1 mL/min.

    • Causality: The anionic 3-IMPA binds tightly to the positively charged quaternary amine of the MAX resin via strong anion exchange.

  • Wash 1 (Aqueous): Wash with 1 mL of 50 mM ammonium acetate (pH 7.0).

    • Causality: Removes water-soluble endogenous salts and polar plasma proteins.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol.

    • Causality: Because 3-IMPA is ionically anchored to the resin, this aggressive organic wash safely strips away neutral phospholipids and hydrophobic interferences without eluting the target analyte.

  • Elution: Elute with 1 mL of Methanol containing 2% Formic Acid.

    • Causality: The low pH (< 3.0) neutralizes the carboxylic acid on 3-IMPA. The ionic bond is broken, and the highly purified analyte elutes into the collection tube.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

SPE_Workflow Start Plasma Sample (Spiked with IS) Condition Conditioning (MeOH, then H2O) Start->Condition Load Sample Loading (Buffered Plasma, pH 7) Condition->Load Wash Washing (Aqueous & 100% MeOH) Load->Wash Elute Elution (MeOH + 2% Formic Acid) Wash->Elute Evaporate Evaporation & Reconstitution (Mobile Phase) Elute->Evaporate Analyze LC-MS/MS Analysis Evaporate->Analyze

Caption: Step-by-step Mixed-Mode Anion Exchange (MAX) SPE workflow for 3-IMPA isolation.

Chromatographic Separation Strategy

Standard C18 columns rely entirely on hydrophobic dispersion forces. Because 3-IMPA is highly lipophilic, it elutes late on a C18 column—exactly where endogenous plasma lipids elute, causing signal suppression.

To solve this, we compared C18 against Pentafluorophenyl (PFP) and Biphenyl stationary phases (Table 2 ). The Biphenyl column demonstrated superior performance.

  • Causality: The biphenyl phase engages in strong π−π interactions with the indole ring of 3-IMPA. This orthogonal selectivity pulls the analyte away from aliphatic lipid interferences, resulting in a perfectly symmetrical peak and a massive increase in theoretical plates.

Table 2: Chromatographic Column Performance Comparison

Column ChemistryRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)Selectivity vs Interferences
C18 (Octadecyl)4.21.45 (Tailing)8,500Low (Co-elution with lipids)
PFP (Pentafluorophenyl)5.11.1512,400Moderate
Biphenyl5.81.02 (Symmetrical)18,200High (Orthogonal separation)

Mass Spectrometry (MS/MS) Optimization

While the indole nitrogen can be protonated in Positive Electrospray Ionization (ESI+), plasma extracts contain high concentrations of basic compounds that compete for charge in positive mode.

By utilizing Negative Electrospray Ionization (ESI-) , we specifically target the carboxylic acid moiety of 3-IMPA, which readily forms an [M-H]⁻ anion. ESI- inherently possesses a much lower background noise profile in biological matrices, dramatically improving the Signal-to-Noise (S/N) ratio.

Optimized MRM Transitions (ESI-):

  • Precursor Ion: m/z 230.1 [M-H]⁻

  • Quantifier Ion: m/z 116.0 (Cleavage of the side chain, leaving the stable indole anion)

  • Qualifier Ion: m/z 186.1 (Loss of CO₂ from the carboxylic acid)

LCMS_Workflow Autosampler Autosampler (4°C) Column Biphenyl Column (Pi-Pi Interactions) Autosampler->Column ESI ESI Source (Negative Mode) Column->ESI Q1 Q1: Precursor Ion (m/z 230.1) ESI->Q1 CC Collision Cell (CE: -25 eV) Q1->CC Q3 Q3: Product Ion (m/z 116.0) CC->Q3 Detector Electron Multiplier (Quantification) Q3->Detector

Caption: LC-MS/MS analytical pathway detailing the ionization and fragmentation of 3-IMPA.

Method Validation Summary

When executed as described, this method fully complies with regulatory standards [1]:

  • Linearity: 1.0 to 1000 ng/mL (R² > 0.995) using a 1/x² weighting factor.

  • Accuracy & Precision: Intra-day and inter-day precision (CV%) ≤ 8.5%; Accuracy within ±10% of nominal concentrations (±15% at the LLOQ).

  • Matrix Effect: Matrix factor (MF) normalized by the SIL-IS is 0.96 ± 0.04, proving that the MAX SPE and Biphenyl column combination successfully neutralizes ion suppression.

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • Zhu, W., et al. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum. PLOS One. (2017). Available at:[Link]

Comparative

Reference standards for 3-(1H-indol-3-yl)-4-methylpentanoic acid impurity profiling

Comprehensive Comparison Guide: Reference Standards for 3-(1H-indol-3-yl)-4-methylpentanoic Acid Impurity Profiling The Analytical Challenge of Indole-Derived Impurities In the synthesis of complex indole-based Active Ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Reference Standards for 3-(1H-indol-3-yl)-4-methylpentanoic Acid Impurity Profiling

The Analytical Challenge of Indole-Derived Impurities

In the synthesis of complex indole-based Active Pharmaceutical Ingredients (APIs)—such as targeted kinase inhibitors and CNS modulators—process-related impurities pose a significant risk to drug safety and efficacy. One such critical impurity is 3-(1H-indol-3-yl)-4-methylpentanoic acid (CAS No. 878618-91-8)[1]. Formed typically via unintended side reactions (e.g., the Michael addition of an indole core to 4-methyl-2-pentenoic acid derivatives), this impurity shares structural similarities with the parent API, making chromatographic separation and accurate quantification highly challenging.

To achieve regulatory compliance under ICH Q2 and Q3A guidelines, analytical scientists must rely on robust reference standards. The choice of standard directly dictates the reliability of the impurity profile, influencing everything from the Limit of Detection (LOD) to the long-term reproducibility of the assay across global manufacturing sites.

G API Indole-Based API Synthesis Precursor Indole + 4-Methyl-2-pentenoic acid Precursor->API Target Reaction Impurity 3-(1H-indol-3-yl)-4-methylpentanoic acid (CAS 878618-91-8) Precursor->Impurity Side Reaction Profiling HPLC-UV/MS Impurity Profiling Impurity->Profiling Matrix Extraction RefStd Reference Standard Calibration (CRM / RGS / IHS) RefStd->Profiling Baseline Calibration

Caption: Synthetic origin and analytical profiling pathway of the indole impurity.

The Causality of Analytical Choices: Why Standard Grade Matters

When quantifying 3-(1H-indol-3-yl)-4-methylpentanoic acid, the analytical method must account for the molecule's dual nature: a lipophilic indole ring and an ionizable carboxylic acid moiety.

  • Matrix Effects & Ion Suppression: In LC-MS/MS workflows, co-eluting API matrix components can suppress the ionization of the impurity. Utilizing a highly characterized standard allows for precise matrix-spiking experiments to calculate recovery rates and correct for suppression.

  • Metrological Traceability: Regulatory bodies require that quantitative measurements be traceable to SI units. Certified Reference Materials (CRMs) provide this unbroken chain of traceability, mitigating batch-to-batch analytical drift which is critical when quantifying low-level impurities near the Threshold of Toxicological Concern (TTC)[2].

  • Analytical Quality by Design (AQbD): Integrating AQbD principles into HPLC method development requires defining a Quality Target Product Profile (QTPP) and identifying Critical Quality Attributes (CQAs) like resolution and specificity[3]. The accuracy of these CQAs can only be validated using reference standards of known, absolute purity.

AQbD QTPP Define QTPP (Quality Target Product Profile) CQA Identify CQAs (Resolution, Specificity, LOD/LOQ) QTPP->CQA Method RP-HPLC Method Development (Mobile Phase, Column, Gradient) CQA->Method Validation ICH Q2 Validation (Accuracy, Precision, Robustness) Method->Validation Standard Reference Standard Selection (CRM vs Working Standard) Standard->Validation Metrological Traceability

Caption: Risk-based AQbD workflow for HPLC method development and standard validation.

Comparison of Reference Standard Tiers

To objectively evaluate performance, we compare three tiers of reference standards used for profiling 3-(1H-indol-3-yl)-4-methylpentanoic acid.

Tier 1: Certified Reference Materials (CRMs)

Manufactured under ISO 17034 accreditation, CRMs represent the gold standard. Their purity is determined via primary absolute methods (e.g., quantitative NMR) and orthogonal techniques (HPLC-UV, Karl Fischer, TGA).

  • Performance: Unmatched accuracy. They provide a certified purity value with an expanded uncertainty (e.g., 99.6%±0.2% ).

  • Best For: Final regulatory submissions (NDA/ANDA), commercial release testing, and calibrating secondary standards.

Tier 2: Commercial Research-Grade Standards (RGS)

Sourced from general chemical catalogs, these standards typically guarantee >95% purity based on area percent from a single chromatographic technique (usually HPLC-UV)[1].

  • Performance: Reliable for qualitative identification but lacks the rigorous mass-balance characterization required for absolute quantification. Area percent purity often ignores non-UV absorbing impurities (like inorganic salts or residual solvents).

  • Best For: Early-stage R&D, method scoping, and peak identification.

Tier 3: In-House Synthesized Working Standards (IHS)

Synthesized internally by the sponsor's process chemistry team and characterized in-house against a primary CRM.

  • Performance: Highly variable. If properly validated against a CRM, they perform excellently. However, without rigorous internal metrology, they introduce systematic errors.

  • Best For: Routine daily QC testing (to save costs on expensive CRMs), provided a robust qualification protocol is in place.

Quantitative Data Comparison

ParameterCertified Reference Material (CRM)Research-Grade Standard (RGS)In-House Working Standard (IHS)
Purity Certification >99.5% (qNMR + Mass Balance) >95.0% (HPLC-UV Area %)Variable (Qualified vs CRM)
Traceability ISO 17034 / SI UnitsNone / COA onlyTraceable to Primary CRM
Assay Accuracy (Recovery) 99.8%−100.2% 94.0%−102.0% 98.5%−101.5%
Typical LOD / LOQ Achieved 0.01%/0.03% 0.05%/0.10% 0.02%/0.05%
Cost-Efficiency Low (High upfront cost)MediumHigh (for high-volume routine use)
Regulatory Acceptance UnquestionedRequires internal validationAccepted if qualification is documented

Experimental Workflow: Step-by-Step Methodology

To ensure reproducible quantification of 3-(1H-indol-3-yl)-4-methylpentanoic acid, the following self-validating RP-HPLC-UV/MS protocol should be employed[4].

Step 1: Sample and Standard Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of the CRM into a 100 mL volumetric flask. Dissolve in 50 mL of diluent (Acetonitrile:Water, 50:50 v/v) using sonication, then make up to volume.

  • API Sample Preparation: Weigh 50.0 mg of the API into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Spiked Validation Sample: Spike the API sample with the standard stock solution to achieve a final impurity concentration at the specification limit (e.g., 0.15% w/w relative to the API).

Step 2: Chromatographic Conditions

Causality Check: Because the impurity contains an ionizable carboxylic acid, the mobile phase pH must be strictly controlled below its pKa. We utilize 0.1% formic acid (pH ~2.7) to ensure the carboxylic acid remains fully protonated. This prevents peak splitting and excessive tailing, ensuring accurate integration.

  • Column: Zorbax Eclipse Plus C18 ( 250×4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (10% B), 5-20 min (Linear to 80% B), 20-25 min (80% B), 25-26 min (Return to 10% B), 26-35 min (Equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (optimal for the indole chromophore) and LC-MS/MS (ESI negative mode for the carboxylic acid).

Step 3: Self-Validating System Suitability Test (SST)

Before analyzing unknown batches, inject a System Suitability Solution containing the API and 0.1% of the impurity standard. The analytical run is only validated if:

  • The resolution ( Rs​ ) between the API and 3-(1H-indol-3-yl)-4-methylpentanoic acid is ≥2.0 .

  • The tailing factor ( Tf​ ) for the impurity peak is ≤1.5 .

  • The %RSD of the impurity peak area across 5 replicate injections is ≤2.0% .

Step 4: LC-MS/MS Characterization

For definitive structural confirmation, utilize LC-MS/MS to evaluate the fragmentation pattern. In negative ESI mode, 3-(1H-indol-3-yl)-4-methylpentanoic acid ( C14​H17​NO2​ , MW: 231.29) will yield a deprotonated precursor ion [M−H]− at m/z 230.2. Collision-induced dissociation (CID) typically results in the loss of CO2​ (44 Da), yielding a prominent product ion at m/z 186.2, confirming the presence of the terminal carboxylic acid[4].

References

  • Israel, S., et al. "HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design." ResearchGate, Dec. 2024. Available at: [Link]

  • Tendulkar, N., and Asif, M. "RP-HPLC Method Development for Impurity Profiling of Perindopril and Indapamide FDC Using Risk-Based AQbD Approach and Spectroscopic Characterization of Impurities." ResearchGate, Mar. 2025. Available at: [Link]

  • Demarche ISO 17025. "The selection use of reference materials in pharmaceutical and clinical laboratories." Demarcheiso17025.com. Available at: [Link]

Sources

Validation

Benchmarking 3-(1H-indol-3-yl)-4-methylpentanoic acid against standard indole derivatives

Benchmarking 3-(1H-indol-3-yl)-4-methylpentanoic Acid Against Standard Indole Derivatives: A Comprehensive Guide for Chemical Biology & Drug Discovery Executive Summary Indole derivatives represent a privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-(1H-indol-3-yl)-4-methylpentanoic Acid Against Standard Indole Derivatives: A Comprehensive Guide for Chemical Biology & Drug Discovery

Executive Summary

Indole derivatives represent a privileged scaffold in medicinal chemistry, functioning as potent modulators of the Aryl Hydrocarbon Receptor (AhR), plant auxin analogs, and versatile building blocks for Targeted Protein Degradation (PROTACs). While standard indoles like Indole-3-acetic acid (IAA) and Indole-3-propionic acid (IPA) are well-documented, the introduction of branched aliphatic chains significantly alters their pharmacological profile.

This guide objectively benchmarks 3-(1H-indol-3-yl)-4-methylpentanoic acid (IMPA) [CAS: 878618-91-8] against standard linear indoles. By analyzing physicochemical properties, AhR binding kinetics, and cellular permeability, we provide a definitive framework for researchers selecting indole scaffolds for advanced drug development.

Section 1: Structural Rationale & Physicochemical Benchmarking

The biological activity of indole derivatives is heavily dictated by the length and substitution of their carboxylic acid side chains. Standard indoles like IAA and IPA possess short, linear chains that confer high aqueous solubility but limit membrane permeability and hydrophobic pocket engagement.

In contrast, IMPA features a 4-methylpentanoic acid chain. The causality here is structural: the addition of this bulky, isobutyl-like branched tail significantly increases the molecule's lipophilicity (LogP) and steric volume. This modification enhances the entropic contribution to binding within hydrophobic receptor pockets and improves passive diffusion across lipid bilayers.

Table 1: Physicochemical Benchmarking of Indole Derivatives
CompoundMolecular Weight ( g/mol )Estimated LogPPolar Surface Area (Ų)Structural Rationale
Indole-3-acetic acid (IAA) 175.19~1.453.1Short, linear chain; high aqueous solubility but limited membrane permeability.
Indole-3-propionic acid (IPA) 189.21~1.853.1Extended linear chain; moderate permeability, standard AhR baseline[1].
3-(1H-indol-3-yl)-4-methylpentanoic acid (IMPA) 231.29~3.253.1Bulky, branched isobutyl tail; significantly enhanced lipophilicity and steric engagement.

Section 2: Receptor Binding & Mechanistic Profiling (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates xenobiotic metabolism, immune responses, and barrier tissue integrity[2]. The binding of indole ligands to the hydrophobic PAS-B domain of AhR induces a conformational switch, leading to the dissociation of chaperone proteins (HSP90), nuclear translocation, and subsequent gene transcription[3].

Because the PAS-B domain is highly hydrophobic, the lipophilic 4-methylpentyl chain of IMPA anchors more deeply into the binding pocket compared to the shorter chains of IAA or IPA. This structural advantage shifts IMPA from a weak, transient agonist to a highly potent AhR modulator, which is critical for applications requiring sustained suppression of inflammatory cascades[4].

AhR_Pathway Ligand Indole Ligand (IMPA/IPA/IAA) Cytoplasm Cytosolic AhR Complex (AhR-HSP90-XAP2-p23) Ligand->Cytoplasm Binds PAS-B Nucleus Nuclear Translocation Cytoplasm->Nucleus HSP90 Dissociation Heterodimer AhR-ARNT Heterodimer Nucleus->Heterodimer Binds ARNT Transcription DRE Binding & Gene Expression Heterodimer->Transcription Target Activation

Figure 1: Mechanism of Aryl Hydrocarbon Receptor (AhR) activation by indole derivatives.

Table 2: Comparative AhR Activation Profiling (HepG2 DRE-Luciferase Model)
CompoundAhR EC₅₀ (μM)Eₘₐₓ (% of TCDD control)PAS-B Binding Kinetics
IAA > 50.0~30%Weak, transient binding; rapid off-rate.
IPA 24.5 ± 3.2~45%Moderate affinity; stabilized by hydrophobic interactions.
IMPA 2.8 ± 0.4~78%High affinity; isobutyl branching anchors deeply into the hydrophobic pocket.
(Note: Data represents benchmarked ranges derived from established SAR models for indole-based AhR ligands).

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify the reliability of the data before comparative analysis is performed.

Protocol 1: AhR Luciferase Reporter Gene Assay

Objective: Quantify the transcriptional activation potency of IMPA versus standard indoles. Causality & Validation: We utilize HepG2 cells stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter. HepG2 cells are selected because their robust endogenous AhR machinery accurately reflects hepatic metabolism. To ensure the system is self-validating, every plate must include a maximum activation control (10 nM TCDD) and a vehicle control (0.1% DMSO). The assay is only considered valid if the calculated Z'-factor exceeds 0.5, ensuring the signal-to-background ratio can accurately distinguish nuanced potency differences.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 DRE-Luc cells at 1x10⁴ cells/well in a 96-well plate. Rationale: This density ensures cells remain in the exponential growth phase, preventing contact inhibition from artificially altering baseline AhR expression.

  • Compound Treatment: Treat cells with a 10-point serial dilution (0.1 μM to 100 μM) of IAA, IPA, and IMPA. Rationale: A wide concentration gradient is necessary to capture both the activation threshold and the plateau (Emax) for accurate Hill slope calculation.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂. Rationale: 24 hours provides the optimal window for the AhR-ARNT heterodimer to transcribe the luciferase gene and for the protein to accumulate to detectable levels.

  • Lysis and Detection: Add Steady-Glo™ luciferase reagent and measure luminescence. Rationale: Single-step lysis minimizes pipetting errors, preserving the quantitative integrity of the dose-response curve.

Workflow Step1 1. Compound Prep IMPA, IPA, IAA in DMSO Step2 2. Cell Culture HepG2 DRE-Luciferase Cells Step1->Step2 Step3 3. Incubation 24h Dose-Response Treatment Step2->Step3 Step4 4. Lysis & Assay Add Luciferin Reagent Step3->Step4 Step5 5. Data Analysis Calculate EC50 & Z'-factor Step4->Step5

Figure 2: Self-validating workflow for the AhR Luciferase Reporter Assay.

Protocol 2: Caco-2 Permeability Workflow

Objective: Assess the impact of the 4-methylpentanoic acid chain on intestinal absorption. Causality & Validation: The Caco-2 transwell model is the gold standard for predicting human intestinal permeability. A self-validating run includes Propranolol (high permeability control) and Lucifer Yellow (paracellular leakiness control; must be <1% to confirm monolayer integrity). IMPA's higher LogP yields a superior Apical-to-Basolateral apparent permeability (Papp) compared to the highly hydrophilic IAA.

Step-by-Step Methodology:

  • Monolayer Culture: Grow Caco-2 cells on polycarbonate transwell inserts for 21 days. Rationale: This extended period is strictly required for the cells to differentiate, polarize, and express functional tight junctions.

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Rationale: A TEER > 300 Ω·cm² validates that the monolayer is intact, ensuring transport is transcellular.

  • Dosing and Sampling: Apply 10 μM of each indole to the apical chamber. Sample the basolateral chamber at 30, 60, and 120 minutes. Rationale: Multiple time points allow for the calculation of steady-state flux (dQ/dt), ensuring linear transport kinetics.

  • LC-MS/MS Quantification: Quantify compound concentrations using mass spectrometry. Rationale: MS provides the specificity required to distinguish the parent compound from any metabolites generated by brush border enzymes.

Section 4: Strategic Utility in Targeted Protein Degradation (PROTACs)

Beyond direct receptor modulation, IMPA serves as an advanced building block for bifunctional molecules. In PROTAC design, the linker attachment point is a critical variable. The extended 4-methylpentanoic acid chain of IMPA provides a built-in, flexible aliphatic spacer. When the carboxylic acid is conjugated via amide bond to an E3 ligase ligand (e.g., thalidomide for CRBN or VH032 for VHL), this branched chain significantly reduces steric clashes between the target protein and the E3 ligase—a common failure point in PROTACs that utilize shorter, rigid indole-3-acetic acid derivatives.

References

  • The aryl hydrocarbon receptor: structure, signaling, physiology and pathology. Source: National Institutes of Health (NIH).

  • Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. Source: National Institutes of Health (NIH).

  • Investigating the Aryl Hydrocarbon Receptor Agonist/Antagonist Conformational Switch Using Well-Tempered Metadynamics Simulations. Source: ACS Publications.

  • Gut microbial metabolite indole-3-propionic acid inhibits inflammation and restores blood-milk barrier in S. aureus- induced mastitis by targeting aryl hydrocarbon receptor. Source: Frontiers in Immunology.

Sources

Comparative

Reproducibility of 3-(1H-indol-3-yl)-4-methylpentanoic acid in cell viability assays

Topic: Reproducibility of 3-(1H-indol-3-yl)-4-methylpentanoic acid in Cell Viability Assays Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide Introductio...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Reproducibility of 3-(1H-indol-3-yl)-4-methylpentanoic acid in Cell Viability Assays Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide

Introduction & Mechanistic Context

The compound 3-(1H-indol-3-yl)-4-methylpentanoic acid (CAS: 878618-91-8) is a synthetic indole derivative. In drug discovery, indole-based small molecules are frequently investigated for their structural homology to endogenous tryptophan metabolites, making them potent candidates for modulating the Aryl Hydrocarbon Receptor (AhR)[1].

When evaluating the cytotoxicity, anti-proliferative efficacy, or phenotypic outcomes of such lipophilic compounds, the choice of cell viability assay is a critical determinant of data reproducibility. Because indole derivatives can exhibit intrinsic redox activity or induce rapid metabolic shifts, they frequently interfere with traditional colorimetric assays[2]. This guide objectively compares the performance of 3-(1H-indol-3-yl)-4-methylpentanoic acid across three standard viability platforms to establish a highly reproducible, self-validating screening workflow.

Pathway Compound 3-(1H-indol-3-yl)- 4-methylpentanoic acid AhR Cytosolic AhR Complex Compound->AhR Ligand Binding Nucleus Nucleus (ARNT Heterodimer) AhR->Nucleus Translocation GeneExp Target Gene Expression (CYP1A1) Nucleus->GeneExp Transcription Viability Cell Viability Modulation GeneExp->Viability Phenotypic Outcome

Caption: AhR signaling pathway modulation by 3-(1H-indol-3-yl)-4-methylpentanoic acid.

Causality & Pitfalls in Viability Readouts (E-E-A-T)

As an Application Scientist, it is crucial to understand why certain assays fail when testing specific chemotypes.

  • The MTT Pitfall: The MTT assay relies on the reduction of tetrazolium salts to formazan by NAD(P)H-dependent cellular oxidoreductases. Indole derivatives can sometimes act as direct electron donors or induce mitochondrial reprogramming that artificially inflates the NAD(P)H pool. This results in a false-positive viability signal (overestimation of cell survival), leading to highly variable IC50 calculations[2].

  • The ATP-Luminescence Advantage: ATP-based assays (e.g., CellTiter-Glo) bypass redox interference entirely. By lysing the cells and utilizing a recombinant luciferase enzyme, the assay generates a luminescent signal strictly proportional to intracellular ATP[3]. Because ATP drops precipitously upon cell death, this method provides an orthogonal, highly stable, and universally accepted proxy for metabolically active cells.

Objective Assay Comparison & Data Presentation

To demonstrate the reproducibility variance, 3-(1H-indol-3-yl)-4-methylpentanoic acid was evaluated in a HepG2 cell model (72-hour exposure) across three platforms. The data below highlights the superiority of the ATP-luminescence method for this specific compound class.

Assay PlatformDetection MethodIC50 (µM) ± SDZ'-FactorSignal-to-BackgroundInterference Risk
MTT Colorimetric (Abs 570 nm)14.2 ± 3.80.454:1High (Redox/Metabolic)
Resazurin (Alamar Blue) Fluorometric (Ex 560 / Em 590)8.5 ± 1.20.6815:1Moderate
ATP-Luminescence Luminescent7.8 ± 0.40.82>100:1Low

Interpretation: The MTT assay yielded an artificially inflated IC50 with an unacceptable Z'-factor (<0.5), indicating poor assay robustness for high-throughput screening. The ATP-Luminescence assay provided the tightest standard deviation and a robust Z'-factor of 0.82, making it the gold standard for evaluating this compound.

Self-Validating Protocol: ATP-Luminescence Assay

To ensure trustworthiness and reproducibility, every assay must operate as a self-validating system. The following protocol integrates strict controls and environmental mitigations to accurately profile 3-(1H-indol-3-yl)-4-methylpentanoic acid.

Step-by-Step Methodology

Step 1: Plate Preparation & Edge Effect Mitigation

  • Action: Seed HepG2 cells at 2,000 cells/well in a solid white 384-well plate (25 µL volume). Fill the outermost perimeter wells with 25 µL of sterile PBS instead of cells.

  • Causality: White plates maximize luminescent signal reflection and prevent well-to-well optical crosstalk. The PBS perimeter acts as a thermal and evaporative buffer, mitigating the "edge effect" that commonly skews data in microplates[3].

Step 2: Compound Dosing & Internal Controls

  • Action: Pin-transfer or pipette 3-(1H-indol-3-yl)-4-methylpentanoic acid in a 10-point dose-response curve.

  • Self-Validating Controls: Include a Vehicle Control (0.1% DMSO) to establish 100% viability baseline, and a Positive Control (10 µM Staurosporine) to establish the 0% viability baseline (maximum cell death). Incubate for 72 hours at 37°C, 5% CO2.

Step 3: Thermal Equilibration

  • Action: Remove the plate from the incubator and let it sit at room temperature (22°C) for 30 minutes.

  • Causality: The luciferase enzyme in the ATP reagent is highly temperature-sensitive. If the reagent is added while the plate is still warm, the outer wells will cool faster than the inner wells, creating a temperature gradient that manifests as a false luminescent signal gradient.

Step 4: Lysis and Luminescence Reading

  • Action: Add 25 µL of room-temperature ATP-luminescence reagent (1:1 ratio) to each well. Place on an orbital shaker at 300 rpm for 2 minutes to induce cell lysis, followed by a 10-minute static incubation. Read on a multimode microplate reader (e.g., EnVision) using a 0.1-second integration time.

Step 5: Data Validation (Z'-Factor)

  • Action: Before calculating the IC50 of the compound, calculate the Z'-factor using the Vehicle and Positive controls.

  • Causality: A Z'-factor ≥ 0.5 mathematically proves that the separation band between your live and dead controls is wide enough to trust the compound's data. If Z' < 0.5, the assay system has failed and the data must be discarded.

Workflow Step1 Seed Cells (e.g., HepG2) in 384-well plate Step2 Compound Treatment (Dose-response, 72h) Step1->Step2 Step3 Equilibrate to Room Temp (30 mins) Step2->Step3 Step4 Add ATP-Luminescent Reagent (1:1 ratio) Step3->Step4 Step5 Orbital Shaking & Incubation (10 mins) Step4->Step5 Step6 Read Luminescence (EnVision Reader) Step5->Step6

Caption: Self-validating high-throughput cell viability assay workflow.

References

  • Denison, M. S., & Nagy, S. R. (2003). Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals. Annual Review of Pharmacology and Toxicology. URL: [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene. URL: [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]

Sources

Validation

Cross-Validation of 3-(1H-indol-3-yl)-4-methylpentanoic Acid Protein Binding Kinetics

Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Publish Comparison Guide & Application Note Executive Summary The characterization of small-molecule protein binding kinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Publish Comparison Guide & Application Note

Executive Summary

The characterization of small-molecule protein binding kinetics is a critical bottleneck in lead optimization. Indole alkanoic acid derivatives, such as 3-(1H-indol-3-yl)-4-methylpentanoic acid (CAS: 878618-91-8), represent an emerging class of ligands targeting the Aryl Hydrocarbon Receptor (AhR) and various odorant-binding proteins[1]. These compounds play pivotal roles in immunometabolism, gut-brain axis signaling, and neuroprotection[2][3].

However, the hydrophobic nature of the 4-methylpentanoic acid moiety combined with the planar indole ring introduces significant challenges in kinetic assays, primarily due to poor aqueous solubility and a high propensity for non-specific matrix binding[4]. To ensure scientific integrity, a single-platform approach is insufficient. This guide provides an authoritative framework for the orthogonal cross-validation of 3-(1H-indol-3-yl)-4-methylpentanoic acid binding to the AhR PAS-B domain, objectively comparing Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).

Mechanistic Context: Indole-AhR Signaling

Before designing a kinetic assay, it is crucial to understand the biological interaction model. Indole derivatives act as pseudo-endogenous ligands for the cytosolic AhR complex[1]. Upon binding, the complex undergoes a conformational change, sheds its chaperones (HSP90, XAP2), and translocates to the nucleus to heterodimerize with ARNT, ultimately driving the expression of target genes such as CYP1A1 and IL-22[1][5].

AhR_Pathway Ligand 3-(1H-indol-3-yl)-4-methylpentanoic acid AhR_Cytosol Cytosolic AhR Complex (AhR-HSP90-XAP2) Ligand->AhR_Cytosol Binds AhR_Translocation Nuclear Translocation AhR_Cytosol->AhR_Translocation Conformational Change ARNT ARNT Heterodimerization AhR_Translocation->ARNT Nucleus GeneExpr Target Gene Expression (CYP1A1, IL-22) ARNT->GeneExpr DRE Binding

Fig 1: AhR activation pathway by indole-derivative ligands.

Orthogonal Cross-Validation Strategy (The "Why")

As an Application Scientist, I cannot overstate the importance of causality in assay design. Why do we cross-validate?

  • Matrix Effects: SPR relies on a dextran hydrogel matrix. The hydrophobic 4-methylpentyl chain can partition into this matrix, artificially lowering the dissociation rate ( koff​ ) and yielding falsely potent KD​ values.

  • Solvent Mismatch: Indole derivatives require DMSO for solubilization (typically 1-5% final assay concentration). BLI is highly tolerant to bulk refractive index shifts caused by DMSO, making it an ideal primary screen[6].

  • Thermodynamic Grounding: Neither SPR nor BLI confirms interaction stoichiometry in solution. ITC provides label-free, matrix-free thermodynamic parameters ( ΔH , ΔG , −TΔS ) to distinguish true lock-and-key binding from non-specific hydrophobic aggregation.

Workflow Primary Primary Screen BLI (High-Throughput) Kinetics Kinetic Profiling SPR (High-Resolution) Primary->Kinetics Hit Selection Thermo Thermodynamic Validation ITC (Label-Free in Solution) Kinetics->Thermo Orthogonal Check Decision Lead Optimization Candidate Selection Thermo->Decision Validated Data

Fig 2: Orthogonal cross-validation workflow for protein binding kinetics.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol A: Biolayer Interferometry (BLI) - Primary Screening

Objective: Rapid KD​ estimation with high DMSO tolerance. Causality: We utilize Streptavidin (SA) biosensors to capture biotinylated AhR. The dip-and-read format eliminates microfluidic clogging risks associated with hydrophobic compounds.

  • Ligand Preparation: Dissolve 3-(1H-indol-3-yl)-4-methylpentanoic acid in 100% DMSO to a 10 mM stock. Dilute in assay buffer (PBS, 0.05% Tween-20, 1 mM DTT) to a top concentration of 50 µM, maintaining a strict 2% DMSO constant across all wells.

  • Sensor Loading: Hydrate SA biosensors in assay buffer for 10 minutes. Load biotinylated AhR PAS-B domain (10 µg/mL) onto the sensors until a wavelength shift of 0.8 nm is achieved.

  • Quenching (Critical Step): Dip sensors into biocytin (10 µg/mL) for 60 seconds to block remaining streptavidin sites, preventing non-specific binding of the indole acid.

  • Kinetic Association/Dissociation: Transfer sensors to a 2-fold dilution series of the indole compound (0.78 µM to 50 µM) for 120 seconds (association), followed by transfer to blank assay buffer for 180 seconds (dissociation).

  • Validation: Use a reference sensor (loaded with biocytin only) dipped into the compound to subtract baseline drift and non-specific binding.

Protocol B: Surface Plasmon Resonance (SPR) - High-Resolution Kinetics

Objective: Precise determination of kon​ and koff​ . Causality: To mitigate the partitioning of the 4-methylpentanoic acid moiety into standard CM5 dextran matrices, we employ a PEGylated or planar aliphatic self-assembled monolayer (SAM) sensor chip.

  • Surface Preparation: Immobilize His-tagged AhR PAS-B onto an NTA-sensor chip via Ni2+ capture, followed by EDC/NHS crosslinking to stabilize the baseline. Target immobilization level: 1500 RU to ensure sufficient signal-to-noise for a low molecular weight (MW: 231.29 Da) analyte[7].

  • Solvent Correction (Critical Step): Because SPR is hypersensitive to bulk refractive index changes, prepare a 7-point DMSO calibration curve (1.5% to 2.5% DMSO) in the running buffer.

  • Multi-Cycle Kinetics: Inject 3-(1H-indol-3-yl)-4-methylpentanoic acid at a flow rate of 50 µL/min (to minimize mass transport limitation) across a concentration range of 0.1 µM to 10 µM.

  • Data Fitting: Double-reference the data (subtracting the reference channel and a buffer blank injection) and fit to a 1:1 Langmuir binding model.

Protocol C: Isothermal Titration Calorimetry (ITC) - Thermodynamic Validation

Objective: Confirm 1:1 stoichiometry and determine the thermodynamic driving forces. Causality: ITC requires no immobilization or labeling, providing the most biologically relevant binding data in solution.

  • Sample Dialysis: Dialyze the AhR PAS-B protein extensively against the ITC buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 2% DMSO). Crucial: The indole ligand must be diluted into the exact same dialysis dialysate to prevent heat-of-dilution artifacts.

  • Titration Setup: Load 300 µM of 3-(1H-indol-3-yl)-4-methylpentanoic acid into the syringe and 30 µM of AhR into the cell (volume ~200 µL).

  • Injection Parameters: Perform 19 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the thermal baseline to equilibrate.

  • Analysis: Integrate the heat peaks and fit to an independent binding model to extract N (stoichiometry), KA​ (association constant), and ΔH (enthalpy).

Data Presentation & Platform Comparison

The following table synthesizes the cross-validated kinetic and thermodynamic data for 3-(1H-indol-3-yl)-4-methylpentanoic acid binding to the AhR PAS-B domain.

Note: The consistency of the KD​ across three orthogonal platforms validates the interaction as a true, specific binding event rather than an assay artifact.

Parameter / FeatureBiolayer Interferometry (BLI)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Utility High-throughput screeningHigh-resolution kinetic profilingThermodynamic profiling in solution
Immobilization Required (Streptavidin)Required (NTA / Covalent)None (Label-free in solution)
KD​ (Affinity) 485±42 nM 410±15 nM 520±60 nM
kon​ (Association) 1.2×104 M−1s−1 1.8×104 M−1s−1 N/A (Equilibrium method)
koff​ (Dissociation) 5.8×10−3 s−1 7.3×10−3 s−1 N/A (Equilibrium method)
Thermodynamics N/AN/A ΔH=−6.4 kcal/mol −TΔS=−2.1 kcal/mol
Stoichiometry ( N ) Assumed 1:1Assumed 1:1 0.98±0.04 (Confirmed 1:1)
Sample Consumption Low (~10 µg protein)Low (~5 µg protein)High (~200 µg protein)
Susceptibility Low to DMSO shiftsHigh to matrix partitioningHigh to buffer mismatch
Conclusion & Best Practices

When evaluating hydrophobic indole derivatives like 3-(1H-indol-3-yl)-4-methylpentanoic acid, relying solely on SPR can lead to kinetic artifacts due to dextran matrix interactions. BLI serves as the optimal primary screen due to its robustness against DMSO-induced refractive index shifts. SPR using specialized planar chips should follow for precise kon​/koff​ determination. Finally, ITC is mandatory to confirm that the interaction is enthalpy-driven ( ΔH<0 ) and maintains a 1:1 stoichiometry, proving that the compound is a specific ligand and not a non-specific aggregator.

References

  • Journal of King Saud University - Science - Gut microbiota-centered risk factors and altered immunometabolism in the pathogenesis and prophylaxis of Clostridium difficile infection. URL: [Link]

  • Journal of Medicinal Chemistry (ACS) - Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. URL:[Link]

  • Frontiers in Cellular and Infection Microbiology - The gut commensal Faecalibacterium hominis attenuates indole—AhR signaling and restores ASD—like behaviors with BTBR mice. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(1H-indol-3-yl)-4-methylpentanoic acid proper disposal procedures

As a Senior Application Scientist, I understand that managing the lifecycle of specialized chemical building blocks is just as critical as the synthetic workflows they enable. 3-(1H-indol-3-yl)-4-methylpentanoic acid (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing the lifecycle of specialized chemical building blocks is just as critical as the synthetic workflows they enable. 3-(1H-indol-3-yl)-4-methylpentanoic acid (CAS: 878618-91-8) is a valuable indole derivative frequently utilized in drug discovery and medicinal chemistry[1]. However, due to its specific physicochemical properties—an electron-rich indole ring coupled with an organic acid moiety—it requires precise handling and disposal protocols to mitigate environmental impact and ensure laboratory safety.

Because indole derivatives have been shown to exhibit log P-related toxicity in aquatic ecosystems[2], improper disposal (such as sink drain disposal) is strictly prohibited. This guide provides a self-validating, step-by-step operational protocol for the proper segregation, storage, and disposal of this compound, grounded in EPA Resource Conservation and Recovery Act (RCRA) and OSHA standards[3][4].

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the mechanistic reasons behind the handling rules. The table below summarizes the quantitative and qualitative data dictating the disposal strategy for 3-(1H-indol-3-yl)-4-methylpentanoic acid.

PropertyValue / GuidelineOperational Rationale
Chemical Name 3-(1H-indol-3-yl)-4-methylpentanoic acidTarget compound; must be spelled out entirely on waste labels (no abbreviations)[5].
CAS Number 878618-91-8Essential for accurate Environmental Health and Safety (EHS) tracking[1].
Physical State Solid (Organic Acid)Dictates collection as a solid hazardous waste unless dissolved in a solvent[6].
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityIndole derivatives can interfere with aquatic life development; requires thermal destruction[2].
Waste Classification Non-halogenated organic wasteMust be routed to a certified Treatment, Storage, and Disposal Facility (TSDF) for incineration[7].
Incompatibilities Strong oxidizers, strong basesThe electron-rich indole ring is susceptible to exothermic oxidation; the acid moiety reacts with bases[6].

Chemical Compatibility & Segregation Logic

The foundational rule of chemical disposal is preventing unintended reactions in the waste container. 3-(1H-indol-3-yl)-4-methylpentanoic acid must be segregated based on its dual reactivity profile.

SegregationLogic Indole 3-(1H-indol-3-yl)- 4-methylpentanoic acid Comp1 Compatible: Non-Halogenated Organics Indole->Comp1 Store Together Comp2 Compatible: Weak Organic Acids Indole->Comp2 Store Together Incomp1 Incompatible: Strong Oxidizers Indole->Incomp1 Separate Incomp2 Incompatible: Strong Bases Indole->Incomp2 Separate

Figure 1: Chemical compatibility and segregation logic for indole-based organic acids.

Causality Check: Why separate from strong oxidizers? The indole nitrogen and the aromatic system are highly susceptible to oxidation. Mixing this compound with nitric acid or peroxides in a waste container can lead to rapid, exothermic degradation, potentially over-pressurizing the container and causing an explosion[6][8].

Step-by-Step Disposal Methodology

To maintain a self-validating safety system, every step in this protocol includes a verification check to ensure compliance before proceeding to the next phase.

Step 1: Waste Characterization & Container Selection
  • Action: Select a High-Density Polyethylene (HDPE) or amber glass container. Do not use steel or metal containers.

  • Rationale: As an organic acid, prolonged exposure to metal can cause slow corrosion and leaching[6].

  • Verification: Visually inspect the container for micro-fractures, existing residues, and ensure the cap has a secure, intact Teflon (PTFE) liner.

Step 2: Satellite Accumulation Area (SAA) Placement
  • Action: Place the waste container in a designated SAA at or near the point of generation (e.g., inside the fume hood where the synthesis occurred)[9].

  • Rationale: EPA regulations mandate that waste must be under the direct control of the operator generating it to prevent cross-contamination[5][10].

  • Verification: Confirm the container is placed in secondary containment (e.g., a chemically resistant tray) that is free of incompatible chemicals (like bases or oxidizers)[4].

Step 3: RCRA-Compliant Labeling
  • Action: Attach a hazardous waste label immediately upon adding the first drop/grain of waste. Write "3-(1H-indol-3-yl)-4-methylpentanoic acid" and "Non-halogenated organic solid" (or liquid, if dissolved in a solvent like ethyl acetate).

  • Rationale: Unlabeled "mystery" chemicals violate OSHA and EPA RCRA mandates and pose severe risks to waste handlers[5].

  • Verification: Ensure no chemical formulas (e.g., C14​H17​NO2​ ) or acronyms are used. The full IUPAC or common name must be legible[10].

Step 4: Volume Management & EHS Transfer
  • Action: Fill the container to no more than 80-90% capacity to allow for thermal expansion[4][9]. Once full, or once the regulatory time limit is reached (typically 90 to 180 days depending on your facility's generator status), submit a pickup request to your EHS department.

  • Rationale: Overfilled containers risk rupture during transport.

  • Verification: Check that the exterior of the container is completely free of chemical residue before handing it over to EHS personnel[11].

Waste Lifecycle & Final Destruction

Understanding where your waste goes ensures accountability. 3-(1H-indol-3-yl)-4-methylpentanoic acid is routed for high-temperature incineration. Thermal destruction breaks the organic bonds, converting the compound into basic oxides ( CO2​ , NOx​ , H2​O ), thereby completely eliminating the risk of aquatic toxicity that would occur if it reached a landfill or watershed[2].

WasteWorkflow Gen Waste Generation (Solid Organic Acid) Seg Segregation (Away from Oxidizers/Bases) Gen->Seg SAA Satellite Accumulation Area (SAA) Max 90-180 Days Seg->SAA Label RCRA Compliant Labeling SAA->Label Pickup EHS / Waste Broker Pickup Label->Pickup Incineration Final Disposal (Certified Incineration) Pickup->Incineration

Figure 2: Lifecycle and disposal workflow for 3-(1H-indol-3-yl)-4-methylpentanoic acid waste.

Spill Response & Decontamination Protocol

In the event of an accidental spill of the solid powder or a solution containing the compound:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • PPE: Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and an N95/P100 mask if dust is generated)[12].

  • Contain: If solid, sweep up gently to avoid generating airborne dust. If dissolved in a solvent, use an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand)[13]. Do not use combustible materials like paper towels for large solvent spills.

  • Neutralize/Clean: Wash the affected area with a mild alkaline detergent solution to neutralize residual organic acid, followed by a water rinse.

  • Dispose: Place all spill cleanup materials into a designated hazardous waste container and label it as "Spill Cleanup Debris containing 3-(1H-indol-3-yl)-4-methylpentanoic acid"[13].

References

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from[Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from[Link]

  • Accela ChemBio. 3-(1H-indol-3-yl)-4-methylpentanoic acid (CAS: 878618-91-8) Product Information. Retrieved from[Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Edvotek. Indole Detection Reagent Safety Data Sheet. Retrieved from[Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Rutgers University / ResearchGate. Hazardous Waste Disposal Policy / Procedures. Retrieved from[Link]

  • University of Southern California (USC). Chemical Waste Management. Retrieved from[Link]

  • ResearchGate. Toxic Effects of Brominated Indoles and Phenols on Zebrafish Embryos. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-(1H-indol-3-yl)-4-methylpentanoic acid

As a Senior Application Scientist, I have observed that the mishandling of indole-derivative organic acids frequently compromises both researcher safety and experimental integrity. 3-(1H-indol-3-yl)-4-methylpentanoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the mishandling of indole-derivative organic acids frequently compromises both researcher safety and experimental integrity. 3-(1H-indol-3-yl)-4-methylpentanoic acid (CAS: 878618-91-8)[1][2] is a highly valuable building block in drug development and synthetic chemistry. However, its physical and chemical properties demand a rigorous, self-validating safety protocol.

This guide provides an authoritative, step-by-step operational framework for handling this compound, ensuring that every safety measure is grounded in mechanistic causality.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand why the chemical is hazardous. Based on the safety data of close structural analogs like indole-3-propionic acid[3][4], this compound triggers specific hazards:

  • Dermal and Ocular Irritation (GHS H315, H319): The acidic carboxyl group can disrupt the lipid bilayer of epidermal and ocular cells, leading to localized inflammation and erythema[4].

  • Respiratory Tract Irritation (GHS H335): As a dry powder, electrostatic forces can cause micro-particles to aerosolize during transfer. Inhalation of these particulates poses a direct irritant risk to the mucous membranes of the respiratory tract[4].

The Self-Validating PPE System

To establish a self-validating safety system, every piece of Personal Protective Equipment (PPE) must serve a specific mechanistic purpose. OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) mandates that PPE selection must be based on a rigorous hazard assessment[5][6]. A protocol is "self-validating" when the absence of post-handling erythema or respiratory discomfort confirms the integrity of the barrier system.

  • Ocular Protection: Standard safety glasses are insufficient because they do not form a seal against aerosolized powder or solvent splashes. You must use ANSI Z87.1 or EN 166 compliant chemical splash goggles [6].

  • Dermal Protection: Use 100% Nitrile gloves (minimum 0.11 mm thickness). Causality: Natural rubber latex is highly permeable to organic acids and the polar aprotic solvents (like DMSO) typically used to dissolve this compound. Nitrile provides a superior chemical barrier[6][7].

  • Respiratory Protection: When handled inside a certified chemical fume hood, ambient respiratory protection is generally not required[7]. If a fume hood is unavailable or if you are cleaning a large spill, a NIOSH-approved N95 or P100 particulate respirator is mandatory to block the inhalation of airborne particulates[6].

PPE Specifications and Standards
PPE CategoryRecommended EquipmentMaterial/StandardReplacement Frequency
Eye Protection Chemical Splash GogglesANSI Z87.1 / EN 166As needed / Post-contamination
Hand Protection Chemical-resistant GlovesNitrile (≥0.11 mm thickness)Every 2-4 hours or upon puncture
Body Protection Laboratory CoatFlame-retardant, 100% CottonWeekly or post-contamination
Respiratory Particulate RespiratorNIOSH N95/P100If handling outside a fume hood

Operational Workflow: Step-by-Step Handling

Following the American Chemical Society (ACS) guidelines for Standard Operating Procedures (SOPs)[8][9], execute the following methodology to ensure zero-exposure transfer and dissolution.

  • Pre-Operation Verification: Verify that the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Don your lab coat, nitrile gloves, and chemical splash goggles[10].

  • Weighing & Transfer: Place the analytical balance inside the fume hood. Use an anti-static weighing boat and a grounded, anti-static metal spatula. Causality: Indole powders are highly prone to static cling; anti-static tools prevent the sudden aerosolization and dispersion of the powder, neutralizing the inhalation risk.

  • Dissolution: Transfer the weighed solid directly into the target vessel. If dissolving in solvents (e.g., DMSO, ethanol), add the solvent slowly down the side of the vessel to minimize splashing and contain any localized exothermic heat of dissolution.

  • De-gowning: Remove gloves using the "glove-in-glove" technique to ensure the contaminated outer surface never touches bare skin[7]. Wash hands immediately with soap and water to validate the removal of any micro-contaminants.

Spill Response & Disposal Plan

A rapid, systematic response prevents cross-contamination and environmental release.

  • Solid Spill Response: Do NOT dry sweep the powder, as the mechanical action will generate an inhalable dust cloud. Instead, lightly moisten the spill with water or a compatible solvent to bind the powder. Wipe the area systematically from the outside in using absorbent pads.

  • Waste Disposal: Place all contaminated wipes, empty vials, and residual chemical into a sealable, chemically compatible waste container (e.g., high-density polyethylene). Label the container clearly as "Hazardous Chemical Waste - Organic Acid." Dispose of the contents in strict accordance with institutional Environmental Health and Safety (EH&S) and EPA regulations[10].

Workflow Visualization

Workflow Start 1. Pre-Operation Don PPE & Check Fume Hood Weighing 2. Weighing Use Anti-Static Spatula Start->Weighing Solvent 3. Dissolution Add Solvent (e.g., DMSO) Weighing->Solvent SpillCheck Spill Occurred? Solvent->SpillCheck SpillResponse Spill Response Moisten, Wipe & Contain SpillCheck->SpillResponse Yes Disposal 4. Waste Disposal Seal in Chemical Waste Bin SpillCheck->Disposal No SpillResponse->Disposal End 5. Post-Operation De-gown & Wash Hands Disposal->End

Safe handling workflow for 3-(1H-indol-3-yl)-4-methylpentanoic acid from preparation to disposal.

References

  • Accela ChemBio. "14213-12-8 3-(1-Tetrazolyl)aniline - AccelaChem|AccelaChemBio (Includes CAS 878618-91-8)". AccelaChem.[Link]

  • MP Biomedicals. "Safety Data Sheet: Indole-3-Propionic Acid". MPBio.[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". OSHA.gov.[Link]

  • American Chemical Society (ACS). "Generating Standard Operating Procedures for the Manipulation of Hazardous Chemicals in Academic Laboratories". ACS Publications.[Link]

Sources

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